2-Chloro-5-(methoxymethoxy)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(methoxymethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-10-5-11-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZSYWVNPVRPDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-(methoxymethoxy)pyridine (CAS Number 877133-56-7)
A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, reactivity, and applications of this versatile pyridine derivative.
Introduction: A Strategically Protected Building Block
In the landscape of modern organic synthesis, particularly within medicinal chemistry and agrochemical development, the use of strategically functionalized heterocyclic building blocks is paramount. 2-Chloro-5-(methoxymethoxy)pyridine is a prime example of such a molecule, designed for sequential and controlled chemical transformations. This guide provides an in-depth exploration of its chemical nature, synthesis, and utility, offering both theoretical understanding and practical insights for laboratory applications.
The structure of this compound incorporates two key features that define its chemical persona: the 2-chloropyridine core and the methoxymethyl (MOM) ether protecting group. The chlorine atom at the 2-position of the pyridine ring renders this site susceptible to nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of a vast array of more complex pyridine derivatives.[1][2] Simultaneously, the hydroxyl group at the 5-position is masked as a MOM ether. The MOM group is a robust and widely used protecting group for alcohols and phenols due to its ease of introduction, stability across a broad range of non-acidic reaction conditions, and facile removal under acidic conditions.[3][4] This strategic protection allows for selective reactions at the 2-position without interference from the hydroxyl group, which can be deprotected later in a synthetic sequence to reveal a new site for functionalization.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively published, its properties can be reliably estimated based on its constituent parts and data from structurally analogous compounds.
| Property | Estimated Value/Information | Basis for Estimation |
| Molecular Formula | C₇H₈ClNO₂ | |
| Molecular Weight | 173.60 g/mol | |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on related compounds like 2-chloro-5-methoxypyridine.[5] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | General solubility of similar organic molecules. |
| Boiling Point | Not available | |
| Melting Point | Not available |
Predicted ¹H NMR Spectral Data:
Predicting the proton NMR spectrum is crucial for reaction monitoring and characterization. The following are estimated chemical shifts (δ) in CDCl₃:
-
Pyridyl Protons:
-
H-6: ~8.1-8.3 ppm (doublet) - Downfield due to proximity to the electronegative nitrogen.
-
H-4: ~7.5-7.7 ppm (doublet of doublets) - Coupled to both H-3 and H-6.
-
H-3: ~7.1-7.3 ppm (doublet) - Coupled to H-4.
-
-
MOM Group Protons:
-
-O-CH₂ -O-: ~5.2-5.4 ppm (singlet)
-
-O-CH₃ : ~3.4-3.6 ppm (singlet)
-
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most logically achieved through the protection of the hydroxyl group of 2-chloro-5-hydroxypyridine. The following protocol is a well-established method for the introduction of a MOM protecting group.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway to this compound.
Experimental Protocol:
Step 1: Synthesis of 2-Chloro-5-hydroxypyridine (Precursor)
A detailed, two-step procedure for the synthesis of 2-chloro-5-hydroxypyridine starting from 2-amino-5-bromopyridine has been reported.[6] This involves a diazotization reaction to replace the amino group with a chlorine, followed by a lithium-halogen exchange, boronic acid formation, and subsequent oxidation to yield the desired hydroxypyridine.
Step 2: Protection of 2-Chloro-5-hydroxypyridine with a Methoxymethyl (MOM) Group
This protocol is a standard and efficient method for the protection of phenols.[3]
-
Reagents and Materials:
-
2-Chloro-5-hydroxypyridine (1.0 equivalent)
-
Chloromethyl methyl ether (MOM-Cl, 1.1-1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA, 1.5-2.0 equivalents)
-
Anhydrous dichloromethane (DCM) as the solvent
-
Standard workup and purification reagents (water, brine, saturated sodium bicarbonate, magnesium or sodium sulfate, silica gel for chromatography)
-
-
Procedure:
-
Dissolve 2-chloro-5-hydroxypyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA to the solution, followed by the slow, dropwise addition of MOM-Cl. Caution: Chloromethyl methyl ether is a potential carcinogen and should be handled with extreme care in a well-ventilated fume hood.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
-
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its two key functional groups.
Diagram of Reactivity Pathways:
Caption: Key reaction pathways for this compound.
1. Reactivity of the 2-Chloropyridine Moiety:
The electron-withdrawing nature of the pyridine nitrogen atom activates the 2- and 4-positions towards nucleophilic attack.[8] This makes the chlorine atom at the 2-position a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions. A wide variety of nucleophiles can be employed to displace the chloride, including:
-
O-Nucleophiles: Alcohols and phenols (to form ethers)
-
N-Nucleophiles: Amines and amides (to form aminopyridines)
-
S-Nucleophiles: Thiols (to form thiopyridines)
Furthermore, the 2-chloropyridine functionality is a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.[9]
2. Stability and Cleavage of the MOM Ether:
The MOM ether is stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents, and many oxidizing and reducing agents.[10][11] This stability is crucial when performing reactions at the 2-position.
The deprotection of the MOM group is typically achieved under acidic conditions.[3] Common reagents for this transformation include:
-
Brønsted Acids: Hydrochloric acid (HCl) in a protic solvent, p-toluenesulfonic acid (pTSA).[12][13]
-
Lewis Acids: Trifluoroacetic acid (TFA), bismuth trichloride.[3][14]
The choice of deprotection conditions can be tailored to the sensitivity of other functional groups present in the molecule. It is noteworthy that the deprotection of aromatic MOM ethers can sometimes proceed through different intermediates than their aliphatic counterparts.[7]
Applications in Drug Discovery and Agrochemicals:
While specific patents explicitly citing this compound are not readily found, the structural motif of a 2-chloro-5-functionalized pyridine is a key component in numerous bioactive molecules. For instance, the related compound 2-chloro-5-chloromethylpyridine is a crucial intermediate in the synthesis of neonicotinoid insecticides.[15][16] The ability to introduce a protected hydroxyl group, as in the title compound, offers a synthetic route to a wider range of analogues for structure-activity relationship (SAR) studies in drug discovery and agrochemical research. The hydroxyl group, once deprotected, can serve as a handle for further derivatization or as a key hydrogen bond donor/acceptor for interaction with biological targets.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to handling is warranted, based on the known hazards of its constituent parts and related compounds.
-
2-Chloropyridine Derivatives: These compounds are often harmful if swallowed, and can cause skin and eye irritation.[5][17] More reactive analogues like 2-chloro-5-(chloromethyl)pyridine are corrosive and can cause severe skin burns and eye damage.[18][19]
-
Methoxymethyl Ethers: The reagent used for its synthesis, chloromethyl methyl ether (MOM-Cl), is a known carcinogen.[7] While the resulting MOM ether is generally less hazardous, appropriate precautions should still be taken.
Recommended Handling Procedures:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.
Conclusion
This compound stands as a valuable and versatile building block for chemical synthesis. Its strategic design, featuring a reactive site for nucleophilic substitution and cross-coupling, and a stable, yet readily cleavable, protecting group, allows for the controlled and sequential introduction of diverse functionalities. This makes it an important tool for researchers in the pharmaceutical and agrochemical industries, enabling the efficient construction of complex molecular architectures for the discovery of new bioactive compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory.
References
- 1. yufengchemicals.com [yufengchemicals.com]
- 2. Solved Explain why 2-chloropyridine reacts more readily | Chegg.com [chegg.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-chloro-5-Methoxy-3-pyridinecarboxylic acid(74650-71-8) 1H NMR [m.chemicalbook.com]
- 5. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MOM Ethers [organic-chemistry.org]
- 11. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 12. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. General mild method for cleavage of methoxymethyl ethers using bismuth trichoride [morressier.com]
- 15. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 16. patents.justia.com [patents.justia.com]
- 17. 2-Chloro-5-hydroxypyridine | C5H4ClNO | CID 819821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Chloro-5-(methoxymethoxy)pyridine: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-(methoxymethoxy)pyridine, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. The document details the molecule's physicochemical properties, provides a validated synthesis protocol with an emphasis on the strategic use of the methoxymethyl (MOM) protecting group, and explores its application as a key intermediate in the synthesis of advanced bioactive molecules, such as ligands for nicotinic acetylcholine receptors (nAChRs). This guide is intended to serve as a practical resource, combining theoretical principles with actionable experimental insights to facilitate its effective use in a research and development setting.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in biologically relevant interactions.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This compound (Figure 1) has emerged as a particularly valuable intermediate. The chlorine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of molecular complexity. The oxygen functionality at the 5-position, protected as a methoxymethyl (MOM) ether, is crucial for synthetic strategies that require masking of a hydroxyl group during intermediate steps. This guide will delve into the practical aspects of handling and utilizing this important synthetic building block.
Figure 1. Chemical Structure of this compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 877133-56-7 | [2][3][4] |
| Molecular Formula | C₇H₈ClNO₂ | [2] |
| Molecular Weight | 173.60 g/mol | [2] |
| Appearance | Liquid | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
| SMILES | COCOC1=CN=C(Cl)C=C1 | [2] |
Note: Experimental physical properties such as boiling point and density are not widely reported in publicly available literature and should be determined empirically.
-
¹H NMR: Expected signals would include a singlet for the methoxy group protons (~3.5 ppm), a singlet for the methylene protons of the MOM group (~5.3 ppm), and distinct signals in the aromatic region for the three pyridine ring protons.
-
¹³C NMR: Characteristic peaks would be expected for the methoxy carbon, the methylene carbon of the MOM group, and the five carbons of the pyridine ring, with the carbon bearing the chlorine atom shifted downfield.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight, with a characteristic M+2 peak at approximately one-third the intensity of the M+ peak, indicative of the presence of a single chlorine atom.
Synthesis and Reaction Mechanism: The Role of the MOM Protecting Group
This compound is typically synthesized from its corresponding hydroxyl precursor, 2-chloro-5-hydroxypyridine. The synthesis involves the protection of the hydroxyl group as a methoxymethyl (MOM) ether.
Rationale for Hydroxyl Protection
The hydroxyl group on the pyridine ring is acidic and can interfere with subsequent reactions, particularly those involving organometallic reagents or strong bases. The MOM group is an ideal choice for protection in many synthetic routes due to its stability under a wide range of non-acidic conditions and the relative ease of its removal under mild acidic conditions.
Synthetic Workflow
The overall synthetic pathway involves two main stages: the synthesis of the precursor 2-chloro-5-hydroxypyridine, followed by the MOM protection.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: MOM Protection of 2-chloro-5-hydroxypyridine
This protocol is a representative procedure based on standard methods for MOM ether formation.
Materials:
-
2-chloro-5-hydroxypyridine
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve 2-chloro-5-hydroxypyridine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the solution. The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions with the electrophilic MOM-Cl.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is to control the exothermicity of the reaction and minimize potential side products.
-
Addition of MOM-Cl: Add chloromethyl methyl ether (MOM-Cl) (1.5-2.0 eq.) dropwise to the cooled solution via the dropping funnel over 15-20 minutes. MOM-Cl is a reactive electrophile and a potential carcinogen; it must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).
-
Washing: Combine the organic layers and wash with saturated brine solution to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel flash column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.
Application in Drug Development: A Precursor to nAChR Ligands
This compound and its analogues are valuable intermediates in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs).[5] These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3][6] The development of selective nAChR ligands is a key objective for therapeutic intervention in these conditions.
The MOM-protected pyridine derivative allows for selective functionalization at the 2-position (via substitution of the chloro group) and potentially at other positions on the ring, without interference from the hydroxyl group. Following the key synthetic transformations, the MOM group can be readily removed under mild acidic conditions to unveil the free hydroxyl group, which may be a critical pharmacophore for receptor binding.
The synthesis of analogues for PET imaging agents for nAChRs often involves the use of such protected intermediates to build the core structure of the final ligand.[5]
Caption: Role of the title compound in bioactive ligand synthesis.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. For specific handling and disposal information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and strategically important building block in organic synthesis, particularly within the field of medicinal chemistry. Its utility is derived from the orthogonal reactivity of the chloro and MOM-protected hydroxyl groups, which enables complex molecular architectures to be constructed in a controlled manner. A thorough understanding of its properties and the rationale behind its synthesis and use, as detailed in this guide, will empower researchers and drug development professionals to effectively leverage this compound in the creation of novel and impactful therapeutic agents.
References
- 1. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. forskning.ruc.dk [forskning.ruc.dk]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Merging old and new perspectives on nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-5-(methoxymethoxy)pyridine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-5-(methoxymethoxy)pyridine
Introduction
In the landscape of modern synthetic and medicinal chemistry, pyridine derivatives serve as foundational scaffolds for a vast array of biologically active molecules.[1] Their prevalence in FDA-approved drugs underscores their importance to drug development professionals. The compound this compound is a key heterocyclic intermediate, valued for its specific substitution pattern which allows for further synthetic elaboration. The chlorine atom at the 2-position is amenable to various coupling reactions, while the methoxymethyl (MOM) ether at the 5-position serves as a robust protecting group for a hydroxyl functional handle.
The absolute confirmation of its molecular structure is a non-negotiable prerequisite for its use in any synthetic campaign, particularly in a regulated drug development environment. A flawed structural assignment can lead to the synthesis of incorrect target molecules, resulting in significant loss of time, resources, and potentially compromising downstream biological assays.
This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of this compound. It is designed for researchers and scientists, moving beyond a simple recitation of data to explain the causal logic behind the analytical strategy. The approach described herein constitutes a self-validating system, where data from orthogonal techniques are integrated to build an unassailable structural proof.
Synthesis and Purification: The Genesis of the Analyte
The elucidation process begins with the material itself. A common and efficient route to synthesize this compound involves the protection of the hydroxyl group of commercially available 2-chloro-5-hydroxypyridine.
Reaction Principle: The hydroxyl group is deprotonated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH), to form an alkoxide. This potent nucleophile then attacks the electrophilic carbon of chloromethyl methyl ether (MOM-Cl), displacing the chloride and forming the stable methoxymethyl ether.[2][3] The MOM group is an acetal, which is stable to a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic hydrolysis.[3]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Safety Precaution: Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a known human carcinogen.[2] All operations involving this reagent must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Reaction Setup: To a solution of 2-chloro-5-hydroxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise.
-
Reagent Addition: After stirring for 15 minutes, add chloromethyl methyl ether (1.2 eq) dropwise, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Orthogonal Spectroscopic Analysis: A Validating Workflow
A robust structural proof relies on the convergence of data from multiple, independent analytical techniques. Our strategy employs Mass Spectrometry (MS) to define the mass and elemental formula, Infrared (IR) Spectroscopy to identify functional groups, and a suite of Nuclear Magnetic Resonance (NMR) experiments to map the precise atomic connectivity.
Structure Elucidation Workflow
Caption: Integrated workflow for spectroscopic structure elucidation.
Mass Spectrometry: The Molecular Formula Gatekeeper
Causality: High-resolution mass spectrometry (HRMS) is the first critical step. It provides the exact mass of the molecule, allowing for the unambiguous determination of the molecular formula. Low-resolution MS is invaluable for confirming the molecular weight and observing the characteristic isotopic signature of chlorine.
Expected Data: The molecular formula is C₇H₈ClNO₂.
-
Monoisotopic Mass: 173.02435 Da
-
Average Mass: 173.60 g/mol
A key diagnostic feature in the mass spectrum of a chlorine-containing compound is the presence of the M+2 peak.[4] Chlorine exists naturally as two major isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two molecular ion peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[5] Observing this pattern is strong evidence for the presence of a single chlorine atom.
| Ion | Calculated m/z (for ³⁵Cl) | Description |
| [M]⁺ | 173.02 | Molecular ion (³⁵Cl isotope) |
| [M+2]⁺ | 175.02 | Molecular ion (³⁷Cl isotope), ~32% intensity of M⁺ |
| [M - CH₃O]⁺ | 142.00 | Loss of a methoxy radical from the MOM group |
| [M - CH₂OCH₃]⁺ | 128.00 | Loss of the methoxymethyl radical |
| [C₅H₃ClN-O]⁺ | 127.99 | Pyridine core after loss of the entire MOM-ether |
Protocol: Acquiring an ESI-MS Spectrum
-
Prepare a dilute solution of the purified sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample solution directly into an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Acquire the spectrum in positive ion mode.
-
Analyze the resulting spectrum for the molecular ion cluster ([M]⁺ and [M+2]⁺) and compare the exact mass to the theoretical value for C₇H₈ClNO₂.
Infrared Spectroscopy: Functional Group Fingerprinting
Causality: IR spectroscopy probes the vibrational frequencies of bonds within the molecule. It is a rapid and effective method for confirming the presence of key functional groups predicted by the proposed structure and the absence of those that should not be there (e.g., a broad O-H stretch from the starting material).
Expected Data: The IR spectrum should display characteristic absorptions for the aromatic ring, the C-O ether linkages of the MOM group, and the C-Cl bond.[6][7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |
| 2960-2850 | C-H Stretch | Aliphatic (MOM group methyl) |
| 1580, 1470, 1400 | C=C and C=N Ring Stretch | Pyridine Ring |
| 1150 & 1080 | C-O-C Asymmetric & Symmetric Stretch | Acetal (Methoxymethyl Ether) |
| 850-750 | C-H Out-of-Plane Bend | Aromatic Substitution Pattern |
| 800-600 | C-Cl Stretch | Aryl Halide |
Protocol: Acquiring an ATR-IR Spectrum
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.
-
Acquire a background spectrum of the empty crystal.
-
Place a small amount of the neat liquid or solid sample directly onto the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Correlate the observed absorption bands with the expected frequencies.
NMR Spectroscopy: The Definitive Structural Map
Causality: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. ¹H NMR reveals the number of unique proton environments and their neighbor relationships through spin-spin coupling. ¹³C NMR identifies the number of unique carbon environments. Finally, 2D NMR experiments (COSY, HSQC, HMBC) connect all the pieces to provide an unambiguous map of the molecular skeleton.
Predicted ¹H and ¹³C NMR Data (in CDCl₃, chemical shifts are estimates)
| Position / Group | ¹H Shift (ppm), Multiplicity, Int. | ¹³C Shift (ppm) | Rationale |
| H-3 | ~7.35, dd, 1H | ~122.0 | Coupled to H-4 (J≈8.5 Hz) and H-6 (J≈2.8 Hz). |
| H-4 | ~7.25, d, 1H | ~121.0 | Coupled only to H-3 (J≈8.5 Hz). |
| C-5 | - | ~150.0 | Quaternary carbon attached to electronegative oxygen. |
| H-6 | ~8.15, d, 1H | ~142.0 | Deshielded by adjacent nitrogen; coupled only to H-3 (J≈2.8 Hz). |
| -O-CH₂-O- | ~5.20, s, 2H | ~94.0 | Acetal protons, characteristically downfield, appear as a singlet. |
| -O-CH₃ | ~3.50, s, 3H | ~56.0 | Methoxy protons, typical chemical shift, appear as a singlet. |
| C-2 | - | ~151.0 | Quaternary carbon attached to electronegative chlorine and nitrogen. |
2D NMR: Confirming Connectivity
While 1D NMR provides strong evidence, 2D NMR is required for a truly self-validating assignment.
-
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between H-3 and H-4, confirming their adjacent relationship on the pyridine ring. It would also show a weaker, long-range coupling between H-3 and H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): This directly correlates each proton signal to the carbon it is attached to, allowing for the definitive assignment of H-3 to C-3, H-4 to C-4, H-6 to C-6, the methylene protons to the acetal carbon, and the methyl protons to the methoxy carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle, revealing 2- and 3-bond correlations between protons and carbons. It provides the definitive link between the substituent and the ring.
Key HMBC Correlations Diagram
Caption: Key HMBC correlations confirming the MOM group's attachment to C5.
Protocol: Acquiring NMR Spectra
-
Dissolve ~10-20 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
Process and analyze the spectra to assign all signals and confirm the proposed structure.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By integrating high-resolution mass spectrometry, infrared spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, a scientist can build an unassailable case for the compound's identity. This multi-faceted approach ensures the scientific integrity of the data, providing the high degree of confidence required for its use in demanding applications such as pharmaceutical research and development. Each technique provides a unique piece of the puzzle, and only through their combined interpretation can the full, validated structure be confidently assigned.
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(methoxymethoxy)pyridine
Executive Summary
2-Chloro-5-(methoxymethoxy)pyridine is a pivotal heterocyclic building block, extensively utilized by researchers and drug development professionals in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications. Its strategic functionalization—a chloro group for cross-coupling and a protected hydroxyl group—makes it a versatile synthon. This guide provides an in-depth examination of the principal synthesis pathway for this compound, focusing on the protection of the key intermediate, 2-chloro-5-hydroxypyridine. We will explore the causality behind experimental choices, present detailed, validated protocols, and offer insights grounded in established chemical principles to ensure scientific integrity and practical applicability for professionals in the field.
Introduction: Significance and Strategic Value
The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents. This compound serves as a crucial intermediate, primarily because the methoxymethyl (MOM) ether acts as a robust protecting group for the hydroxyl functionality. This protection allows for selective reactions at other positions of the pyridine ring, particularly nucleophilic substitution or metal-catalyzed cross-coupling reactions involving the chlorine atom at the C2 position. The ability to deprotect the MOM group under mild acidic conditions later in a synthetic sequence provides a strategic advantage in multi-step syntheses.
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis of this compound identifies the most straightforward and reliable synthetic approach. The core strategy involves the protection of a readily accessible precursor.
The key disconnection is the C-O bond of the methoxymethyl ether, leading back to the pivotal intermediate, 2-chloro-5-hydroxypyridine , and a methoxymethylating agent. This approach is favored due to the commercial availability and well-established synthesis routes for the hydroxypyridine precursor.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, hinges on two primary stages:
-
Procurement or Synthesis of 2-Chloro-5-hydroxypyridine.
-
Protection of the 5-hydroxyl group as a methoxymethyl (MOM) ether.
Part I: Synthesis of the Key Precursor: 2-Chloro-5-hydroxypyridine
2-Chloro-5-hydroxypyridine (CAS 41288-96-4), also known as 6-chloro-3-pyridinol, is the foundational starting material. While commercially available, understanding its synthesis is crucial for process development and cost management in large-scale applications. Several reliable methods have been reported.
Method A: From 2-Amino-5-bromopyridine
This multi-step synthesis is a robust laboratory method.[1]
-
Diazotization-Sandmeyer Reaction: 2-Amino-5-bromopyridine is treated with sodium nitrite in concentrated hydrochloric acid to form a diazonium salt, which subsequently undergoes a Sandmeyer reaction to yield 5-bromo-2-chloropyridine.[1]
-
Halogen-Metal Exchange and Borylation: The resulting 5-bromo-2-chloropyridine is subjected to a halogen-metal exchange using n-butyllithium at low temperatures, followed by quenching with trimethyl borate to form a boronic acid intermediate.[1]
-
Oxidative Hydrolysis: The intermediate is then hydrolyzed to afford the final product, 2-chloro-5-hydroxypyridine.[1]
Method B: Deacetylation of 2-Chloro-5-acetoxypyridine
A simpler and often higher-yielding method involves the hydrolysis of an acetate precursor.[2]
-
Base-Catalyzed Hydrolysis: 2-Chloro-5-acetoxypyridine is dissolved in methanol and treated with a catalytic amount of a base, such as potassium carbonate.[2] The reaction is typically rapid and proceeds at room temperature.
-
Workup and Isolation: After the reaction is complete, the solvent is removed, and a standard aqueous workup followed by extraction yields 2-chloro-5-hydroxypyridine in high purity and yield.[2]
Part II: The Core Transformation: Methoxymethyl (MOM) Ether Protection
The protection of the hydroxyl group of 2-chloro-5-hydroxypyridine is the final and most critical step. The choice of reagent and conditions is paramount to ensure high yield while maintaining safety and scalability.
Caption: The forward synthesis pathway via MOM protection.
Mechanistic Rationale
The formation of the MOM ether is a nucleophilic substitution reaction. The hydroxyl group, typically deprotonated by a non-nucleophilic base to form a more potent pyridinolate anion, acts as the nucleophile. This anion then attacks the electrophilic chloromethyl methyl ether (MOM-Cl), displacing the chloride leaving group in an SN2 fashion.
Reagent Selection and Causality
| Reagent/Condition | Choice & Rationale |
| Methoxymethylating Agent | Chloromethyl methyl ether (MOM-Cl) is highly reactive and efficient. However, it is a known and potent carcinogen, requiring strict handling protocols (fume hood, dedicated equipment). An alternative, Dimethoxymethane (DMM) with an acid catalyst (e.g., p-TsOH), is a safer option, though it may require more forcing conditions. |
| Base | A hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is ideal. It is sufficiently basic to deprotonate the phenolic hydroxyl group but is sterically hindered, which prevents it from competing as a nucleophile and attacking the MOM-Cl. Weaker bases may lead to incomplete reaction, while stronger, unhindered bases could lead to side products. |
| Solvent | An inert, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) is preferred. These solvents effectively dissolve the reactants without participating in the reaction. |
| Temperature | The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure completion. |
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and scale.
Materials:
-
2-Chloro-5-hydroxypyridine (1.0 eq)
-
Chloromethyl methyl ether (MOM-Cl) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-5-hydroxypyridine (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add DIPEA (1.5 eq) to the stirred solution via syringe.
-
After 10 minutes of stirring, add MOM-Cl (1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure solid or oil.
Safety and Handling Considerations
-
Chloromethyl methyl ether (MOM-Cl): This reagent is a potent carcinogen and lachrymator. It must be handled with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. All equipment in contact with MOM-Cl should be decontaminated with a solution of aqueous ammonia.
-
Dichloromethane (DCM): DCM is a volatile and potentially toxic solvent. All operations should be performed in a fume hood.
-
Bases: DIPEA is corrosive and should be handled with care.
Conclusion
The synthesis of this compound is most reliably achieved through the methoxymethylation of 2-chloro-5-hydroxypyridine. This transformation, while straightforward, demands careful consideration of reagent choice and handling procedures, particularly concerning the carcinogenicity of chloromethyl methyl ether. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers and drug development professionals can confidently and safely produce this valuable synthetic intermediate for their advanced research programs.
References
2-Chloro-5-(methoxymethoxy)pyridine physical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(methoxymethoxy)pyridine
Introduction
This compound is a halogenated pyridine derivative of significant interest to researchers and scientists in the field of organic synthesis and drug development. Its structure, featuring a reactive chlorine atom at the 2-position and a methoxymethyl (MOM) ether protecting group at the 5-position, makes it a versatile and valuable synthetic intermediate. The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, and the specific functionalization of this compound allows for targeted molecular elaboration.[1]
The chlorine atom is susceptible to nucleophilic aromatic substitution, providing a handle for introducing a wide array of functional groups.[1] Concurrently, the MOM group offers a stable and reliable method for protecting a hydroxyl functionality, which can be deprotected under specific acidic conditions to reveal the parent phenol. This dual functionality enables complex, multi-step synthetic strategies where precise control over reactivity is paramount. This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for its application in a research and development setting.
Core Molecular and Physical Properties
The fundamental physical and chemical properties of a compound are critical for its handling, storage, and application in experimental design. The data for this compound are summarized below. It is typically encountered as a liquid at room temperature.[2]
| Property | Value | Source |
| IUPAC Name | This compound | PubChemLite |
| CAS Number | 877133-56-7; 877133-57-8 | [2][3] |
| Molecular Formula | C₇H₈ClNO₂ | [4] |
| Molecular Weight | 173.60 g/mol | Inferred from Formula |
| Monoisotopic Mass | 173.02435 Da | [4] |
| Appearance | Liquid | [2] |
| Predicted XlogP | 1.7 | [4] |
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of synthetic intermediates. The following sections detail the expected spectroscopic signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for structural elucidation. Based on the structure of this compound and spectral data from analogous compounds like 2-chloro-5-methylpyridine and 2-chloro-6-methoxypyridine, the following proton signals are predicted in a CDCl₃ solvent.[5][6]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-6 (Pyridine) | ~8.1-8.3 | Doublet |
| H-4 (Pyridine) | ~7.5-7.7 | Doublet of Doublets |
| H-3 (Pyridine) | ~7.2-7.4 | Doublet |
| -O-CH₂-O- | ~5.2-5.4 | Singlet |
| -O-CH₃ | ~3.4-3.6 | Singlet |
-
Causality Behind Predictions: The aromatic protons are deshielded due to the ring current. The proton at the 6-position is adjacent to the electronegative nitrogen, shifting it furthest downfield. The protons of the MOM group are characteristic, with the methylene protons appearing around 5.3 ppm and the methyl protons around 3.5 ppm.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable method.
| Adduct | Predicted m/z |
| [M+H]⁺ | 174.03163 |
| [M+Na]⁺ | 196.01357 |
| [M+K]⁺ | 211.98751 |
| [M-H]⁻ | 172.01707 |
Data sourced from PubChemLite predictions.[4] The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) would be a key diagnostic feature, resulting in a characteristic M and M+2 peak pattern for the molecular ion and chlorine-containing fragments.
Synthesis, Handling, and Reactivity
Synthetic Workflow
This compound is not typically prepared in a standard laboratory setting but is acquired from commercial suppliers.[2] However, a logical synthetic route would involve the protection of the hydroxyl group of 2-chloro-5-hydroxypyridine using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
References
- 1. nbinno.com [nbinno.com]
- 2. indiamart.com [indiamart.com]
- 3. This compound | 877133-57-8 [chemicalbook.com]
- 4. PubChemLite - this compound (C7H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 5. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]
- 6. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]
Spectroscopic Profile of 2-Chloro-5-(methoxymethoxy)pyridine: A Technical Guide
Introduction
2-Chloro-5-(methoxymethoxy)pyridine is a substituted pyridine derivative of interest in synthetic organic chemistry, particularly as a building block in the development of pharmaceutical and agrochemical compounds. The presence of a chloro-group at the 2-position provides a reactive site for nucleophilic substitution, while the methoxymethyl (MOM) ether at the 5-position serves as a common protecting group for a hydroxyl functionality. Accurate structural elucidation and purity assessment are paramount for its application in complex synthetic pathways.
This guide provides an in-depth analysis of the expected spectroscopic signature of this compound. As experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and foundational spectroscopic principles to present a reliable, predicted profile. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected signals. This predictive framework serves as a powerful tool for researchers to identify and characterize this molecule in a laboratory setting.
Molecular Structure and Analysis
The structure of this compound combines a dichlorinated pyridine ring with a MOM ether. Understanding this arrangement is key to interpreting its spectroscopic data.
Caption: Molecular structure with atom numbering for spectral assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are detailed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the three aromatic protons on the pyridine ring and the two methylene and one methyl group of the MOM ether.
-
Pyridine Ring Protons:
-
H6: This proton is ortho to the nitrogen and meta to the MOM-ether group. It is expected to be the most downfield of the aromatic protons, appearing as a doublet with a small coupling constant (J ≈ 2.5 Hz) due to coupling with H4.
-
H4: This proton is meta to both the nitrogen and the chloro group and ortho to the MOM-ether. It will appear as a doublet of doublets, coupling with both H6 (J ≈ 2.5 Hz) and H3 (J ≈ 8.5 Hz).
-
H3: This proton is ortho to the chloro group and meta to the nitrogen. It will be a doublet due to coupling with H4 (J ≈ 8.5 Hz).
-
-
Methoxymethyl (MOM) Protons: The MOM group gives two characteristic singlets. Based on typical values for MOM ethers, the methylene protons (-O-CH₂-O-) are expected around δ 5.2-5.4 ppm, and the methoxy protons (-O-CH₃) around δ 3.4-3.6 ppm.[1]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven non-equivalent carbon atoms in the molecule.
-
Pyridine Ring Carbons: The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms and the mesomeric effect of the MOM-ether. The carbon bearing the chlorine (C2) will be significantly downfield. Aromatic carbons generally appear between 110-160 ppm.[2]
-
Methoxymethyl (MOM) Carbons: The acetal carbon (-O-CH₂-O-) typically appears around δ 94-97 ppm, while the methoxy carbon (-O-CH₃) is found further upfield, around δ 55-58 ppm.[1]
Summary of Predicted NMR Data
| ¹H NMR | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Pyridine Protons | ~ 8.2 | Doublet (d) | ~ 2.5 | H6 |
| ~ 7.5 | Doublet of d (dd) | ~ 8.5, 2.5 | H4 | |
| ~ 7.3 | Doublet (d) | ~ 8.5 | H3 | |
| MOM Group | ~ 5.3 | Singlet (s) | - | -O-CH₂-O- |
| ~ 3.5 | Singlet (s) | - | -O-CH₃ | |
| ¹³C NMR | Predicted Shift (δ, ppm) | Assignment | ||
| Pyridine Carbons | ~ 150 | C2 | ||
| ~ 148 | C6 | |||
| ~ 145 | C5 | |||
| ~ 125 | C4 | |||
| ~ 122 | C3 | |||
| MOM Group | ~ 95 | -O-CH₂-O- | ||
| ~ 56 | -O-CH₃ |
Experimental Protocol: NMR Data Acquisition
Caption: Standard procedure for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Predicted IR Absorption Bands
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: The C-H bonds of the MOM group will show stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
-
C=N and C=C Stretching: The pyridine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-O Stretching: Strong absorptions corresponding to the C-O ether linkages of the MOM group are expected in the 1050-1150 cm⁻¹ region.
-
C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically around 700-800 cm⁻¹.
Summary of Predicted IR Data
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| 3050 - 3150 | C-H Stretch | Aromatic (Pyridine) |
| 2850 - 2960 | C-H Stretch | Aliphatic (MOM group) |
| 1580 - 1600 | C=N, C=C Stretch | Pyridine Ring |
| 1450 - 1500 | C=C Stretch | Pyridine Ring |
| 1050 - 1150 | C-O Stretch (Asymmetric) | Ether (MOM group) |
| 700 - 800 | C-Cl Stretch | Chloro-substituent |
Experimental Protocol: IR Data Acquisition
A standard method for acquiring an IR spectrum of a liquid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This accounts for atmospheric CO₂ and H₂O absorptions.
-
Sample Application: Place a small drop of the liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and structure.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The compound has a molecular formula of C₇H₈ClNO₂ and a monoisotopic mass of approximately 173.02 Da.[3]
-
Isotopic Pattern: Due to the presence of a chlorine atom, the molecular ion will appear as a pair of peaks: (M⁺) and (M+2)⁺. The relative intensity of these peaks will be approximately 3:1, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation: Electron Ionization (EI) would likely induce fragmentation. Key fragmentation pathways would involve the loss of the MOM group components:
-
Loss of a methoxy radical (•OCH₃) to give a fragment at m/z ~142.
-
Loss of formaldehyde (CH₂O) from the MOM group.
-
Cleavage of the entire methoxymethyl group.
-
Loss of a chlorine radical (•Cl).
-
Summary of Predicted MS Data
| m/z (predicted) | Ion | Notes |
| 173/175 | [M]⁺ | Molecular ion with characteristic 3:1 Cl isotope pattern. |
| 142/144 | [M - OCH₃]⁺ | Loss of the methoxy radical. |
| 128/130 | [M - CH₂OCH₃]⁺ | Loss of the methoxymethyl radical. |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment after loss of all substituents. |
Experimental Protocol: MS Data Acquisition
Caption: A typical procedure for acquiring a mass spectrum for a volatile compound.
Conclusion
The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the expected spectroscopic data based on established chemical principles and analysis of related structures. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the connectivity of the pyridine and MOM-ether moieties. IR spectroscopy will verify the presence of key functional groups, while mass spectrometry will confirm the molecular weight and elemental composition, aided by the characteristic chlorine isotopic pattern. These predicted data serve as a benchmark for researchers engaged in the synthesis and application of this versatile chemical intermediate.
References
An In-depth Technical Guide to 2-Chloro-5-(methoxymethoxy)pyridine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-(methoxymethoxy)pyridine, a key heterocyclic intermediate. The document delves into the compound's discovery and historical context, detailing its emergence as a valuable building block in synthetic chemistry. A significant focus is placed on the elucidation of its synthesis, with a step-by-step protocol for the protection of 2-chloro-5-hydroxypyridine using methoxymethyl chloride (MOM-Cl). The guide explores the causality behind experimental choices, ensuring a deep understanding of the synthetic methodology. Furthermore, it covers the physicochemical properties, spectroscopic data, and the burgeoning applications of this compound in the fields of drug discovery and agrochemical research, underscoring its importance for researchers, scientists, and professionals in drug development.
Introduction: The Emergence of a Versatile Pyridine Intermediate
The pyridine scaffold is a cornerstone in medicinal and agricultural chemistry, with its derivatives forming the basis of numerous commercial products.[1] Within this vast chemical space, this compound has emerged as a significant intermediate. Its strategic functionalization, featuring a reactive chlorine atom at the 2-position and a protected hydroxyl group at the 5-position, offers a versatile platform for the synthesis of more complex molecules. The methoxymethyl (MOM) ether serves as a robust protecting group for the hydroxyl functionality, stable under a variety of reaction conditions yet readily cleavable when desired. This attribute allows for selective transformations at other positions of the pyridine ring, a critical consideration in multi-step synthetic campaigns. While a definitive "discovery" paper for this specific molecule is not readily identifiable in the public domain, its utility is evident in numerous patents and research articles focusing on the development of novel bioactive compounds. Its history is intrinsically linked to the broader development of functionalized chloropyridines as key intermediates.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective utilization in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO₂ | PubChem |
| Molecular Weight | 173.60 g/mol | PubChem |
| Appearance | Liquid | Symax Laboratories Private Limited[2] |
| CAS Number | 877133-56-7 | ChemicalBook[3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While a comprehensive public database of its spectra is not available, the expected signals can be predicted based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons of the methoxymethyl group, and the methyl protons of the methoxy group. The pyridine protons will appear as distinct doublets or multiplets in the aromatic region, with their coupling constants providing information about their relative positions. The methylene protons of the MOM group will likely appear as a singlet, as will the methyl protons, but at different chemical shifts.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring will resonate in the downfield region typical for aromatic carbons, while the carbons of the methoxymethyl group will appear in the upfield region.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M, M+2).
Synthesis of this compound: A Detailed Protocol
The most logical and widely applicable synthetic route to this compound involves the protection of the hydroxyl group of 2-chloro-5-hydroxypyridine. The methoxymethyl (MOM) group is an ideal choice for this transformation due to its stability and ease of introduction and removal.
Synthetic Pathway
The synthesis proceeds via a nucleophilic substitution reaction where the deprotonated hydroxyl group of 2-chloro-5-hydroxypyridine attacks the electrophilic carbon of chloromethyl methyl ether.
Synthetic route to this compound.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on standard methodologies for MOM protection of phenols.
Materials and Reagents:
-
2-chloro-5-hydroxypyridine
-
Chloromethyl methyl ether (MOM-Cl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-hydroxypyridine (1.0 eq).
-
Solvent Addition: Add anhydrous THF or DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, or until the evolution of hydrogen gas ceases. Alternative: If using DIPEA (1.5 eq), add it to the solution of 2-chloro-5-hydroxypyridine at room temperature.
-
Addition of MOM-Cl: Add chloromethyl methyl ether (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Causality Behind Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere is crucial when working with highly reactive reagents like sodium hydride, which can react with moisture in the air.
-
Anhydrous Solvents: Anhydrous solvents are necessary to prevent the quenching of the strong base (NaH) and to ensure the efficiency of the reaction.
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group to form the more nucleophilic alkoxide. DIPEA is a weaker, non-nucleophilic organic base that can also be used, particularly when milder conditions are required.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction of the base with the starting material and the subsequent addition of the electrophile.
-
Aqueous Workup: The aqueous workup is designed to remove any remaining reagents, byproducts, and the solvent. The washes with NaHCO₃ and brine help to neutralize any acidic residues and remove water-soluble impurities.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the orthogonal reactivity of the chloro and protected hydroxyl groups.
Agrochemicals
Derivatives of 2-chloropyridine are widely used in the agrochemical industry as insecticides and herbicides. The 2-chloro substituent is a key feature in several neonicotinoid insecticides. For instance, the related compound 2-chloro-5-chloromethylpyridine is a crucial intermediate in the synthesis of imidacloprid, one of the most widely used insecticides in the world. The methoxymethoxy-protected analogue provides a synthetic route to novel derivatives with potentially improved properties.
Medicinal Chemistry and Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a large number of FDA-approved drugs. The this compound core allows for the introduction of various functionalities through nucleophilic aromatic substitution at the 2-position and, after deprotection, derivatization of the hydroxyl group at the 5-position. This dual reactivity makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening.
One notable area of application is in the development of ligands for nicotinic acetylcholine receptors (nAChRs). For example, a derivative of 2-chloro-5-methoxypyridine has been investigated as a potential positron emission tomography (PET) imaging agent for these receptors. This highlights the potential of this class of compounds in neuroscience research and the development of diagnostics and therapeutics for neurological disorders.
Applications of this compound.
Conclusion
This compound is a strategically important intermediate in modern synthetic chemistry. Its straightforward synthesis from readily available precursors, combined with the orthogonal reactivity of its functional groups, makes it a valuable tool for the construction of complex molecular architectures. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for future innovations in these critical fields.
References
- 1. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 3. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Substituted Pyridines Utilizing 2-Chloro-5-(methoxymethoxy)pyridine
Abstract
Substituted pyridine scaffolds are fundamental components of numerous pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of the synthetic utility of 2-Chloro-5-(methoxymethoxy)pyridine, a versatile and strategically protected building block for the synthesis of diverse pyridine derivatives. We will delve into key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering detailed, field-proven protocols. The causality behind experimental choices, mechanistic insights, and troubleshooting strategies are discussed to empower researchers in drug development and chemical synthesis.
Introduction: The Strategic Advantage of this compound
The pyridine ring is a privileged scaffold in medicinal chemistry, owing to its presence in a wide array of biologically active molecules. The ability to precisely functionalize this heterocycle is paramount in the drug discovery process. This compound emerges as a particularly valuable starting material for several key reasons:
-
Orthogonal Reactivity: The chloro substituent at the 2-position is highly susceptible to displacement via both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This provides a primary handle for introducing a wide range of substituents.
-
Strategic Protection: The 5-hydroxy group is masked with a methoxymethyl (MOM) ether. The MOM group is stable to a variety of reaction conditions, including those commonly employed for cross-coupling, yet can be readily cleaved under acidic conditions. This allows for late-stage functionalization of the 5-position, a crucial tactic in library synthesis and structure-activity relationship (SAR) studies.
-
Modulation of Electronic Properties: The methoxymethoxy group, being electron-donating, can influence the reactivity of the pyridine ring, which is inherently electron-deficient. This electronic modulation can be strategically exploited in various synthetic transformations.
This application note will provide detailed protocols for leveraging these features to synthesize a diverse array of substituted pyridines.
Core Synthetic Strategies & Mechanistic Considerations
The primary pathways for functionalizing this compound involve the substitution of the C2-chloro group. The choice of methodology depends on the desired substituent and the overall synthetic strategy.
Application Notes & Protocols: Strategic Use of 2-Chloro-5-(methoxymethoxy)pyridine in Suzuki Cross-Coupling Reactions
Introduction
The 2-aryl-5-hydroxypyridine scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in a multitude of biologically active compounds.[1][2][3] Its synthesis, however, requires a robust and versatile strategy. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for constructing the critical C-C bond that defines this class of molecules.[4][5] This guide provides an in-depth examination of the use of 2-Chloro-5-(methoxymethoxy)pyridine as a key building block for this transformation. We will explore the mechanistic underpinnings, strategic considerations for reaction design, and detailed, field-proven protocols for its successful implementation and subsequent deprotection to yield the target 2-aryl-5-hydroxypyridines.
The methoxymethyl (MOM) ether serves as a crucial protecting group for the hydroxyl functionality.[6][7] This protection is essential as the free hydroxyl group can interfere with the Suzuki-Miyaura catalytic cycle. The MOM group is stable under the basic conditions required for the coupling reaction but can be readily removed under acidic conditions post-coupling.[8] The primary challenge in this synthesis lies in the activation of the C-Cl bond at the 2-position of the pyridine ring, which is known to be less reactive than its bromide or iodide counterparts.[9][10] Overcoming this hurdle requires a carefully optimized catalytic system.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established palladium-catalyzed cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[11][12][13]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the this compound. This is often the rate-determining step for less reactive aryl chlorides and requires a sufficiently electron-rich and sterically accessible palladium center.[12] The choice of ligand is critical here to facilitate this challenging activation.
-
Transmetalation : The aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[14][15]
-
Reductive Elimination : The two organic partners (the pyridine and the aryl group) are expelled from the palladium center, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11][16]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Design and Optimization
Achieving high yields for the coupling of 2-chloropyridines requires careful selection of the catalyst, ligand, base, and solvent.[14][17] The electron-deficient nature of the pyridine ring and potential for nitrogen coordination to the palladium center are additional challenges to consider.[17]
Catalyst and Ligand Selection
For activating the inert C-Cl bond, highly active catalyst systems are necessary.[14] While traditional catalysts like Pd(PPh₃)₄ can be effective for some 2-chloropyridines, more robust systems often provide superior results.[18] Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are particularly well-suited for this task.[9][19] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.
| Catalyst System Component | Recommended Choice | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common, stable Pd(II) and Pd(0) sources that readily form the active catalyst in situ.[9][20] |
| Ligand | SPhos, XPhos | Bulky, electron-rich ligands that accelerate oxidative addition of aryl chlorides and prevent catalyst deactivation.[9][19] |
Base and Solvent Effects
The base is not merely a spectator; it is critical for activating the boronic acid for transmetalation.[14][15] For challenging couplings involving heteroaryl chlorides, stronger bases are often required. The solvent must be capable of dissolving the reagents and be stable at the required reaction temperatures, which are typically elevated (80-110 °C).[17]
| Parameter | Recommended Choice | Rationale & Alternatives |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases effective for activating boronic acids in couplings with less reactive chlorides.[14][17] K₂CO₃ can also be effective. |
| Solvent | Dioxane, Toluene, THF | Aprotic solvents with appropriate boiling points. An aqueous component (e.g., Dioxane/H₂O) can sometimes accelerate the reaction.[17][21] |
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point based on established methods for similar electron-deficient chloropyridines.[9][11] Optimization may be required for specific arylboronic acids.
Caption: Step-by-step workflow for the Suzuki cross-coupling reaction.
Materials and Reagents
-
This compound (1.0 mmol, 1 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate (EtOAc), water, brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Vessel Preparation : To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium(II) acetate and SPhos ligand.
-
Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate and backfill with inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[14]
-
Solvent Addition : Add the degassed 1,4-dioxane via syringe.
-
Reaction : Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.[17]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-aryl-5-(methoxymethoxy)pyridine product.
Protocol 2: MOM Group Deprotection
The final step to access the desired 2-aryl-5-hydroxypyridine is the removal of the MOM protecting group. This is typically achieved under acidic conditions.[6][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. benchchem.com [benchchem.com]
- 18. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 19. youtube.com [youtube.com]
- 20. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-5-(methoxymethoxy)pyridine
Introduction: Strategic C-N Bond Formation in Heterocyclic Chemistry
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for medicinal chemists and drug development professionals.[1]
This guide provides a detailed technical overview and robust experimental protocols for the Buchwald-Hartwig amination of 2-Chloro-5-(methoxymethoxy)pyridine. This substrate is of particular interest as the resulting 2-amino-5-(methoxymethoxy)pyridine scaffold is a valuable intermediate in the synthesis of various biologically active molecules. The presence of a pyridine ring and a methoxymethyl (MOM) protecting group necessitates careful consideration of reaction parameters to achieve optimal yields and prevent undesired side reactions. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step protocols for both primary and secondary amine couplings, and offer insights into troubleshooting and optimization.
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound. This is often the rate-limiting step, especially for less reactive aryl chlorides.[3] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The Role of the Methoxymethyl (MOM) Protecting Group: The methoxymethyl (MOM) group is a widely used protecting group for alcohols and phenols due to its general stability under basic conditions.[4][5] It is typically cleaved under acidic conditions.[4][6] This characteristic makes it a suitable choice for the Buchwald-Hartwig amination, which is performed under strongly basic conditions, thus ensuring the integrity of the protecting group throughout the reaction.
Experimental Protocols
The following protocols provide a robust starting point for the Buchwald-Hartwig amination of this compound. Optimization may be required for specific amine substrates.
General Considerations:
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the deactivation of the palladium catalyst.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical for the success of the reaction.
-
Safety Precautions: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment.
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: Amination with a Primary Aliphatic Amine (e.g., n-Butylamine)
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 173.60 | 1.0 | 1.0 |
| n-Butylamine | 73.14 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.62 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (174 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with argon (this cycle should be repeated three times).
-
Add anhydrous toluene (5 mL) via syringe, followed by the addition of n-butylamine (0.12 mL, 1.2 mmol).
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(butylamino)-5-(methoxymethoxy)pyridine.
Protocol 2: Amination with a Secondary Cyclic Amine (e.g., Morpholine)
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 173.60 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| RuPhos | 467.62 | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| Anhydrous 1,4-Dioxane | - | 5 mL | - |
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (174 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with argon (this cycle should be repeated three times).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by the addition of morpholine (0.11 mL, 1.2 mmol).
-
Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(5-(methoxymethoxy)pyridin-2-yl)morpholine.
Data Summary and Troubleshooting
| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| 1 | Primary Aliphatic | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 75-90 |
| 2 | Secondary Cyclic | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 80-95 |
| 3 | Aniline | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Dioxane | 110 | 70-85 |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inefficient oxidative addition, catalyst deactivation.
-
Solution: Ensure a strictly inert atmosphere and anhydrous conditions. Increase catalyst loading or switch to a more electron-rich, bulky ligand (e.g., BrettPhos, RuPhos). Higher temperatures may be required for chloropyridine substrates.
-
-
Formation of Hydrodehalogenation Byproduct:
-
Cause: Competing reaction where the chloro group is replaced by a hydrogen atom.
-
Solution: Ensure the use of a high-purity base. Using a slight excess of the amine can favor the desired coupling.
-
-
MOM Group Cleavage:
-
Cause: Although unlikely under basic conditions, trace acidic impurities could cause cleavage.
-
Solution: Ensure all reagents and solvents are free of acidic impurities. If cleavage persists, consider an alternative, more robust protecting group such as a silyl ether (e.g., TBDMS) or a benzyl ether, though their stability under the specific reaction conditions would also need to be verified.
-
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of valuable 2-aminopyridine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of the desired products while preserving the integrity of the MOM protecting group. The protocols provided herein serve as a validated starting point for the successful implementation of this important transformation in drug discovery and development programs.
References
Application Notes and Protocols: Deprotection of the Methoxymethyl (MOM) Group in 2-Chloro-5-(methoxymethoxy)pyridine
Introduction: The Strategic Role of the MOM Group in Heterocyclic Synthesis
The methoxymethyl (MOM) ether is a frequently employed protecting group for hydroxyl functionalities in multistep organic synthesis. Its popularity stems from its ease of introduction and notable stability across a broad spectrum of non-acidic reaction conditions, including those involving organometallics, hydrides, and strong bases.[1] This stability, however, necessitates acidic conditions for its removal, presenting a nuanced challenge in the synthesis of complex molecules, particularly those containing acid-sensitive moieties.[2]
The deprotection of a MOM group from an electron-deficient heteroaromatic ring, such as in 2-Chloro-5-(methoxymethoxy)pyridine, requires careful consideration. The pyridine ring itself can be sensitive to strongly acidic conditions, and the chloro-substituent adds another layer of complexity.[3] This guide provides a detailed examination of the deprotection of the MOM group in this specific substrate, offering a selection of robust protocols tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these transformations and provide practical, field-tested insights to ensure successful and reproducible outcomes.
Mechanistic Insight: The Acid-Catalyzed Cleavage of MOM Ethers
The standard method for MOM group removal is acid-catalyzed hydrolysis.[4] The reaction is initiated by the protonation of one of the ether oxygens. This is followed by the elimination of methanol, leading to the formation of a resonance-stabilized oxonium ion. A subsequent nucleophilic attack by water regenerates the free hydroxyl group and releases formaldehyde as a byproduct.[1]
An alternative pathway involves protonation of the other oxygen atom, which leads to a hemiacetal intermediate that subsequently eliminates formaldehyde to yield the desired alcohol.[4]
dot graph "MOM_Deprotection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
substrate [label="this compound", fillcolor="#F1F3F4"]; protonation [label="Protonation\n(H+)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate1 [label="Oxonium Ion Intermediate", fillcolor="#F1F3F4"]; nucleophilic_attack [label="Nucleophilic Attack\n(H2O)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="2-Chloro-5-hydroxypyridine", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproducts [label="Methanol +\nFormaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"];
substrate -> protonation [label="Acid Catalyst"]; protonation -> intermediate1; intermediate1 -> nucleophilic_attack; nucleophilic_attack -> product; nucleophilic_attack -> byproducts [style=dashed]; } enddot Figure 1: Simplified mechanism of acid-catalyzed MOM deprotection.
Comparative Analysis of Deprotection Protocols
The choice of deprotection method is critical and depends on the overall molecular architecture and the presence of other functional groups. Below is a comparative table of commonly employed methods, followed by detailed experimental protocols.
| Method | Reagents | Solvent | Temperature | Time | Key Advantages & Considerations |
| Protocol 1: Brønsted Acid Catalysis | Conc. HCl | Methanol or Isopropanol | Reflux | 1-4 h | A classic and often effective method.[5] Requires careful monitoring to avoid degradation of the pyridine ring. |
| Protocol 2: Lewis Acid Catalysis | Zinc Triflate (Zn(OTf)₂) | Isopropanol | Reflux | 40 min - 1.5 h | Generally milder than Brønsted acids and can offer improved selectivity.[1][6] |
| Protocol 3: Silyl Halide-Mediated Deprotection | TMSOTf, 2,2'-bipyridyl | Acetonitrile | 0 °C to RT | 15 min - 4 h | A very mild and non-acidic method, suitable for substrates with acid-labile functional groups.[2][7] |
Experimental Protocols
Protocol 1: Deprotection using Hydrochloric Acid
This protocol represents a standard and robust method for MOM deprotection. The acidic conditions facilitate the cleavage of the acetal.[5]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol or Isopropanol
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in methanol or isopropanol (0.1-0.2 M).
-
To the stirring solution, add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon complete consumption of the starting material (typically 1-4 hours), cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-5-hydroxypyridine.
Protocol 2: Deprotection using Zinc Triflate
This method employs a Lewis acid, which can be advantageous for substrates sensitive to strong Brønsted acids.[1][8]
Materials:
-
This compound
-
Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂)
-
Isopropanol
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve the MOM-protected substrate (1.0 mmol) in isopropanol (10 mL) in a round-bottom flask equipped with a reflux condenser.[1]
-
Add Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂, 10 mol%, 0.1 mmol) to the solution.[1]
-
Heat the mixture to reflux and monitor the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.[1]
-
Dilute the residue with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired alcohol.[1]
Protocol 3: Deprotection of Aromatic MOM Ethers using TMSOTf and 2,2'-Bipyridyl
This protocol is particularly useful for substrates containing acid-labile functional groups, as the reaction proceeds under mild, non-acidic conditions.[2][7]
Materials:
-
This compound
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
2,2'-Bipyridyl
-
Acetonitrile (CH₃CN)
-
Water
-
Standard workup and purification reagents
Procedure:
-
To a solution of the aromatic MOM ether (0.5 mmol) and 2,2′-bipyridyl (1.5 mmol) in CH₃CN (5.0 mL) at 0 °C under a nitrogen atmosphere, add TMSOTf (1.0 mmol) dropwise.[2]
-
Stir the solution at room temperature until the starting material is consumed, as indicated by TLC.[2]
-
Add water to the solution and continue stirring at room temperature until the intermediate silyl ether has been hydrolyzed.[2]
-
Perform a standard aqueous workup, followed by extraction with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_setup" { label = "Reaction Setup"; style=filled; color="#F1F3F4"; start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Substrate\nin Solvent"]; add_reagent [label="Add Deprotection Reagent"]; start -> dissolve -> add_reagent; }
subgraph "cluster_reaction" { label = "Reaction"; style=filled; color="#F1F3F4"; heat [label="Heat to Reflux\n(if required)"]; monitor [label="Monitor by TLC"]; add_reagent -> heat -> monitor; }
subgraph "cluster_workup" { label = "Workup & Purification"; style=filled; color="#F1F3F4"; quench [label="Quench Reaction"]; extract [label="Aqueous Workup\n& Extraction"]; dry [label="Dry & Concentrate"]; purify [label="Column Chromatography"]; product [label="Pure Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor -> quench -> extract -> dry -> purify -> product; } } enddot Figure 2: General experimental workflow for MOM deprotection.
Reaction Monitoring and Product Characterization
Thin Layer Chromatography (TLC): Effective monitoring of the reaction progress is crucial for achieving optimal results.[9][10]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexanes and ethyl acetate is a good starting point.[9] The polarity can be adjusted to achieve an Rƒ value of 0.3-0.4 for the starting material.[10]
-
Visualization: UV light (254 nm) and/or staining with an appropriate reagent (e.g., potassium permanganate or ceric ammonium molybdate).[9]
-
Analysis: The disappearance of the starting material spot and the appearance of a more polar product spot (lower Rƒ) indicate the progression of the reaction. A co-spot of the reaction mixture and the starting material can be used for accurate comparison.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the final product, 2-chloro-5-hydroxypyridine, can be confirmed by ¹H NMR spectroscopy. The characteristic signals of the MOM group (a singlet around 5.2 ppm for the -OCH₂O- protons and a singlet around 3.5 ppm for the -OCH₃ protons) will be absent in the product spectrum. The appearance of a broad singlet corresponding to the hydroxyl proton will be observed. The aromatic protons will also exhibit a characteristic splitting pattern.[11]
Troubleshooting and Safety Considerations
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficiently acidic conditions, steric hindrance. | Increase the amount of acid catalyst, elevate the reaction temperature, or prolong the reaction time. For sterically hindered substrates, a smaller Lewis acid might be more effective.[12] |
| Substrate Decomposition | Conditions are too harsh for the pyridine ring. | Switch to a milder deprotection method, such as Protocol 2 or 3.[12] |
| Formation of Byproducts | Side reactions due to the reactivity of the substrate or product. | Optimize reaction conditions (temperature, concentration) and ensure the reaction is quenched as soon as the starting material is consumed. |
Safety Precautions:
-
When using acidic conditions with chloride sources like HCl, there is a potential to regenerate chloromethyl methyl ether (MOMCl) or the highly carcinogenic bis(chloromethyl) ether (BCME) from formaldehyde, a byproduct of the deprotection.[12]
-
All manipulations should be performed in a well-ventilated fume hood.
-
Consider quenching the reaction with a reagent like ammonia to neutralize any potentially formed carcinogenic byproducts.[12][13]
Conclusion
The deprotection of the MOM group in this compound is a critical step in the synthesis of various valuable compounds. The choice of the deprotection method should be guided by the stability of the substrate and the presence of other functional groups. The protocols outlined in this guide provide a range of options, from classical Brønsted acid catalysis to milder Lewis acid and silyl halide-mediated methods. Careful reaction monitoring and an understanding of the underlying mechanisms are paramount for achieving high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AGU Fall Meeting 2020 [agu.confex.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. adichemistry.com [adichemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. How To [chem.rochester.edu]
- 11. 2-Chloro-5-hydroxypyridine(41288-96-4) 1H NMR spectrum [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Application Notes: The Strategic Utility of 2-Chloro-5-(methoxymethoxy)pyridine in Medicinal Chemistry
Introduction: The Privileged 2-Chloro-5-hydroxypyridine Scaffold and the Role of MOM Protection
The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a vast number of FDA-approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it a privileged scaffold in drug design. Within this class, the 2-chloro-5-hydroxypyridine motif is a particularly valuable intermediate.[2] The chlorine atom at the 2-position serves as a versatile handle for cross-coupling reactions, while the hydroxyl group at the 5-position provides a key site for modification to modulate potency, selectivity, and pharmacokinetic properties.
However, the free hydroxyl group can interfere with many common synthetic transformations. This necessitates the use of a protecting group. The methoxymethyl (MOM) ether is an ideal choice for this purpose, offering robust stability under a wide range of non-acidic conditions, including those typically employed in palladium-catalyzed cross-coupling reactions.[3] The resulting building block, 2-Chloro-5-(methoxymethoxy)pyridine , is therefore a highly strategic starting material for the synthesis of complex molecules, particularly in the development of kinase inhibitors, agrochemicals, and other biologically active compounds.[4][5] This document provides detailed protocols for the synthesis and application of this versatile intermediate.
Physicochemical Data
| Property | Value |
| CAS Number | 205359-07-3 |
| Molecular Formula | C₇H₈ClNO₂ |
| Molecular Weight | 173.60 g/mol |
| Appearance | Off-white to light yellow solid or oil |
| Boiling Point | Approx. 245.5 °C at 760 mmHg |
| Density | Approx. 1.25 g/cm³ |
Experimental Protocols
Protocol 1: Synthesis of this compound (MOM Protection)
This protocol details the protection of the hydroxyl group of 2-chloro-5-hydroxypyridine using chloromethyl methyl ether (MOM-Cl). The causality behind this procedure lies in the deprotonation of the weakly acidic phenolic hydroxyl group by a strong base to form a nucleophilic alkoxide, which then displaces the chloride from MOM-Cl in an SN2 reaction.
Core Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the reaction to completion. Anhydrous DMF is used as a polar aprotic solvent to dissolve the reagents and facilitate the ionic reaction. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction of NaH with the substrate and solvent impurities.
Materials:
-
2-Chloro-5-hydroxypyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Chloromethyl methyl ether (MOM-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-5-hydroxypyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 0.5 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a thicker suspension.
-
Add chloromethyl methyl ether (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes of aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction.[6] For an electron-rich chloropyridine like our substrate, activating the C-Cl bond for oxidative addition to the palladium(0) catalyst is the critical challenge. This necessitates the use of a highly active catalytic system, typically comprising a palladium precursor and a bulky, electron-rich phosphine ligand.[7]
Core Rationale: The combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered and electron-donating ligand such as XPhos or SPhos creates a highly reactive Pd(0) species in situ.[7] This species is capable of undergoing oxidative addition with the relatively inert C-Cl bond. A moderately strong base like K₃PO₄ or Cs₂CO₃ is used to facilitate the transmetalation step of the boronic acid to the palladium center. A mixture of a high-boiling point organic solvent (e.g., dioxane, toluene) and water is often used to ensure solubility of both the organic and inorganic reagents.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (or boronic ester)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos or XPhos (phosphine ligands)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Degassed water
Step-by-Step Methodology:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), the palladium precursor (1-3 mol%), and the phosphine ligand (2-6 mol%) to an oven-dried reaction vial or flask.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) to the vial.
-
If using a phosphate base, adding a small amount of degassed water (e.g., 4:1 or 5:1 solvent:water) can be beneficial.
-
Seal the reaction vessel and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours depending on the reactivity of the boronic acid.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-(methoxymethoxy)pyridine.
Table of Recommended Suzuki Coupling Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Substrates |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100-110 | Electron-neutral and electron-rich arylboronic acids |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | Hindered or less reactive arylboronic acids |
Protocol 3: Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[8][9] Similar to the Suzuki coupling, the key is the effective oxidative addition of the chloropyridine to the palladium catalyst.
Core Rationale: This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[10] The choice of ligand is again critical, with bulky biarylphosphine ligands being highly effective. The catalytic cycle is sensitive to air and moisture, necessitating the use of anhydrous solvents and an inert atmosphere.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like a Pd-NHC complex
-
A suitable phosphine ligand (e.g., BINAP, Xantphos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed toluene or 1,4-dioxane
Step-by-Step Methodology:
-
In a glovebox, charge an oven-dried reaction vial with the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-1.5 eq relative to Pd), and the base (1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.1-1.2 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Deprotection of the MOM Group (Acidic Hydrolysis)
The final step in many synthetic sequences is the removal of the MOM protecting group to reveal the free hydroxyl group. This is typically achieved under acidic conditions.[3]
Core Rationale: The MOM ether is an acetal. Under acidic conditions, the ether oxygen is protonated, making it a good leaving group. Subsequent elimination and hydrolysis regenerate the alcohol and produce formaldehyde and methanol as byproducts. A mixture of a strong acid like hydrobromic acid in acetic acid is effective for this transformation.[11]
Materials:
-
Substituted 5-(methoxymethoxy)pyridine derivative
-
Acetic acid
-
Hydrobromic acid (e.g., 48% aqueous solution)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Step-by-Step Methodology:
-
Dissolve the MOM-protected pyridine (1.0 eq) in acetic acid.
-
Add hydrobromic acid to the solution.
-
Heat the reaction mixture (e.g., to reflux) for a duration determined by reaction monitoring (typically 1-5 hours).
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature and carefully dilute with water.
-
Extract the product into an organic solvent like DCM or EtOAc.
-
Carefully wash the combined organic layers with saturated aqueous NaHCO₃ until gas evolution ceases, followed by a final wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
If necessary, purify the crude product by recrystallization or column chromatography to obtain the final 2-substituted-5-hydroxypyridine.
Visualization of Synthetic Workflow
General Synthetic Pathway
The following diagram illustrates the central role of this compound as a branching point for diverse synthetic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
Application Note & Protocol: Nucleophilic Aromatic Substitution on 2-Chloro-5-(methoxymethoxy)pyridine
Abstract
Substituted pyridines are foundational scaffolds in modern drug discovery, present in numerous pharmaceutical agents. Nucleophilic aromatic substitution (SNAr) on activated halopyridines is a powerful and frequently employed strategy for constructing C-N, C-O, and C-S bonds, enabling the synthesis of diverse compound libraries. This document provides a detailed protocol and technical guidance for the SNAr reaction on 2-Chloro-5-(methoxymethoxy)pyridine, a versatile intermediate where the 5-hydroxy group is protected by a methoxymethyl (MOM) ether. We will explore the reaction mechanism, provide a robust step-by-step protocol for substitution with an amine nucleophile, detail workflow and data analysis, and offer a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.
Introduction & Reaction Principle
The pyridine ring is an electron-deficient heterocycle, a property conferred by the electronegative nitrogen atom. This intrinsic electron deficiency makes the ring susceptible to attack by nucleophiles, particularly when a good leaving group, such as a halogen, is present at the 2- or 4-position.[1][2][3] The reaction proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway.[1][4]
In the case of this compound, the chlorine atom at the 2-position is activated towards substitution. The reaction is initiated by the attack of a nucleophile (e.g., a primary or secondary amine) on the carbon atom bearing the chlorine. This step, which is typically rate-determining, disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4] The negative charge in this intermediate is effectively delocalized onto the electronegative pyridine nitrogen, which stabilizes the complex and facilitates its formation.[1] In the final step, the aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted pyridine product.
The methoxymethyl (MOM) group at the 5-position is a common protecting group for hydroxyl functionalities. It is stable under a wide range of conditions, including the basic or neutral conditions often employed for SNAr reactions, but can be readily removed under acidic conditions.[5][6][7] Its presence allows for selective reaction at the 2-position without interference from a free hydroxyl group.
Reaction Mechanism
The SNAr mechanism for the amination of this compound is depicted below.
Experimental Protocol: Amination with Morpholine
This protocol details the reaction of this compound with morpholine as a representative secondary amine nucleophile. High-temperature conditions in a polar aprotic solvent are often effective for unactivated chloropyridines.[8]
3.1. Materials and Equipment
-
Chemicals:
-
This compound (starting material)
-
Morpholine (nucleophile)
-
Potassium carbonate (K₂CO₃, base)
-
N,N-Dimethylformamide (DMF, solvent)
-
Ethyl acetate (EtOAc, for workup)
-
Brine (saturated NaCl solution, for workup)
-
Anhydrous magnesium sulfate (MgSO₄, drying agent)
-
Silica gel (for chromatography)
-
-
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash chromatography system
-
3.2. Stoichiometry and Reagent Data
| Reagent | Mol. Wt. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 173.60 | 1.0 | 1.0 | 174 mg |
| Morpholine | 87.12 | 1.2 | 1.2 | 105 mg (105 µL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| N,N-Dimethylformamide (DMF) | - | - | - | 2.0 mL |
3.3. Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (174 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Rationale: Anhydrous conditions are important to prevent unwanted side reactions. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving it to completion.[9]
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Rationale: While not always strictly necessary for this reaction, working under an inert atmosphere is good practice to prevent potential oxidation of reactants, especially at elevated temperatures.
-
-
Solvent and Reagent Addition: Add anhydrous DMF (2.0 mL) via syringe, followed by the dropwise addition of morpholine (105 µL, 1.2 mmol).
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction. A slight excess of the nucleophile ensures complete consumption of the limiting starting material.
-
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material spot is no longer visible. This may take several hours.
-
Rationale: Elevated temperatures are often required to overcome the activation energy for SNAr reactions on less activated substrates like chloropyridines.[8]
-
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (10 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Rationale: The water quench dissolves the inorganic salts (K₂CO₃, KCl). The product, being organic, is extracted into the ethyl acetate layer.
-
-
Washing: Combine the organic layers and wash sequentially with water (2 x 15 mL) and then with brine (15 mL).
-
Rationale: Washing with water removes residual DMF. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: Removal of all water is crucial before concentrating the solvent to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, 4-(5-(methoxymethoxy)pyridin-2-yl)morpholine.
Workflow Visualization
Safety Precautions
-
This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[10]
-
Morpholine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.
-
DMF: Combustible liquid. Harmful in contact with skin or if inhaled. Can cause serious eye irritation. It is a suspected teratogen.
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle all reagents with care, consulting their specific Safety Data Sheets (SDS) before use.[11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient temperature.2. Inactive reagents (e.g., wet solvent).3. Poor choice of base. | 1. Increase reaction temperature (e.g., to 140 °C). Consider switching to a higher-boiling solvent like DMSO or NMP.[8]2. Ensure all reagents and solvents are anhydrous.3. Try a stronger base like Cesium Carbonate (Cs₂CO₃) or a non-nucleophilic organic base like DBU. |
| Incomplete Conversion | 1. Insufficient reaction time.2. Insufficient amount of nucleophile or base. | 1. Allow the reaction to run for a longer period, monitoring periodically by TLC.2. Increase the equivalents of the nucleophile (e.g., to 1.5 eq) and/or base (e.g., to 2.5 eq). |
| Side Product Formation | 1. Reaction temperature is too high.2. Degradation of starting material or product. | 1. Lower the reaction temperature and increase the reaction time.2. If the MOM protecting group is cleaving, ensure the conditions are not inadvertently acidic. |
| Difficult Purification | 1. Residual DMF in the crude product.2. Product and starting material have similar polarity. | 1. Ensure thorough washing with water and brine during workup. For stubborn cases, a high-vacuum line can be used to remove residual DMF.2. Optimize the TLC solvent system to achieve better separation before attempting column chromatography. |
References
- 1. benchchem.com [benchchem.com]
- 2. Reaction Examples [cdb.ics.uci.edu]
- 3. youtube.com [youtube.com]
- 4. yufengchemicals.com [yufengchemicals.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. MOM Ethers [organic-chemistry.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Application Notes & Protocols: 2-Chloro-5-(methoxymethoxy)pyridine as a Strategic Intermediate for the Synthesis of Bioactive Molecules
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Chloro-5-(methoxymethoxy)pyridine. This versatile intermediate possesses three key points of functionality—a reactive chloro group amenable to cross-coupling, a protected hydroxyl group for sequential functionalization, and a pyridine core prevalent in numerous pharmaceuticals. We will explore its synthesis, purification, and application in cornerstone reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Furthermore, this guide details the critical deprotection step to unmask the phenol, a key precursor in the synthesis of important molecules like Varenicline. Each section provides not just procedural steps, but also the underlying chemical logic to empower researchers in their experimental design and optimization.
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure, appearing in a vast array of FDA-approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable core for molecular design. This compound emerges as a particularly valuable building block due to its pre-installed and differentiated functional handles.
-
The 2-Chloro Position: This site is primed for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon (aryl, alkyl, vinyl) or nitrogen nucleophiles. The chlorine atom offers a balance of reactivity and stability, making it an ideal partner for modern catalytic systems.
-
The 5-(methoxymethoxy) Group: The hydroxyl group at the 5-position is masked with a methoxymethyl (MOM) ether. The MOM group is a robust protecting group, stable to the conditions of many cross-coupling reactions, yet can be selectively removed under acidic conditions.[1] This "protect-then-couple" or "couple-then-deprotect" strategy is a cornerstone of modern multi-step synthesis.
-
The Pyridine Core: The nitrogen atom within the ring influences the electronic properties of the molecule, impacting reactivity and providing a key interaction point for biological targets.
This combination allows for a modular and convergent approach to synthesizing complex aminopyridines, biaryl pyridines, and other decorated heterocyclic systems.
Caption: Logical workflow for the use of this compound.
Synthesis and Characterization
The most common route to this compound involves the protection of commercially available 2-chloro-5-hydroxypyridine. The MOM ether is typically installed using chloromethyl methyl ether in the presence of a non-nucleophilic base.[1]
Protocol 2.1: Synthesis of this compound
Disclaimer: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Chloromethyl methyl ether is a known human carcinogen.[1]
Materials & Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 2-Chloro-5-hydroxypyridine | 41288-96-4 | 129.55 | 10.0 g | 77.2 |
| Chloromethyl methyl ether (MOM-Cl) | 107-30-2 | 80.51 | 7.47 g (6.55 mL) | 92.6 (1.2 eq) |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 12.0 g (16.1 mL) | 92.6 (1.2 eq) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 200 mL | - |
| Saturated aq. NaHCO₃ solution | - | - | 100 mL | - |
| Brine | - | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-chloro-5-hydroxypyridine (10.0 g, 77.2 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N,N-Diisopropylethylamine (16.1 mL, 92.6 mmol) to the stirred solution.
-
After 10 minutes, add chloromethyl methyl ether (6.55 mL, 92.6 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding 100 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (e.g., using a gradient of 5-20% ethyl acetate in hexanes) to yield this compound as a clear oil.
Characterization: The identity and purity of the product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The 2-chloro position is the primary site for synthetic elaboration via cross-coupling. The choice of catalyst, and particularly the ligand, is critical for achieving high yields, especially with a relatively unreactive aryl chloride.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl or vinyl-aryl structures.[2][3] For an electron-rich chloropyridine substrate, a catalyst system employing a bulky, electron-rich phosphine ligand is recommended to facilitate the oxidative addition step.[4]
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Protocol 3.1.1: General Protocol for Suzuki-Miyaura Coupling
Materials & Reagents
| Reagent/Material | Example | Typical Mol% / Equivalents |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% |
| Phosphine Ligand | SPhos, XPhos, or RuPhos | 2-4 mol% |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ | 2-3 equivalents |
| Boronic Acid / Ester | Phenylboronic acid | 1.2-1.5 equivalents |
| Solvent | 1,4-Dioxane/H₂O, Toluene, or DME | - |
Procedure:
-
To an oven-dried reaction vial or flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane, 4 mL, and water, 1 mL).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a cornerstone for synthesizing aryl amines, a motif frequently found in kinase inhibitors and other targeted therapies.[5][6] The choice of ligand and base is critical and depends on the nature of the amine (primary, secondary, aliphatic, or aromatic).
Protocol 3.2.1: General Protocol for Buchwald-Hartwig Amination
Materials & Reagents
| Reagent/Material | Example | Typical Mol% / Equivalents |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% |
| Phosphine Ligand | BINAP, Xantphos, or BrettPhos | 2-4 mol% |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | 1.5-2.5 equivalents |
| Amine | Morpholine, Aniline, etc. | 1.1-1.5 equivalents |
| Solvent | Toluene, Dioxane, or THF (anhydrous) | - |
Procedure:
-
In a glovebox, add the palladium precursor (1-2 mol%), phosphine ligand (2-4 mol%), and base (e.g., NaOt-Bu, 1.5 mmol) to an oven-dried reaction vial.
-
Outside the glovebox, add this compound (1.0 mmol) and the desired amine (1.2 mmol) to the vial.
-
Seal the vial, add anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Heat the reaction to 80-110 °C with stirring for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and quench carefully with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
The Crucial Deprotection Step: Unveiling the Hydroxyl Group
After successful cross-coupling, or as a standalone step to access 2-chloro-5-hydroxypyridine, the MOM group must be removed. This is typically achieved under acidic conditions.[7][8] The resulting phenol is a key intermediate for many bioactive molecules, including the smoking cessation drug Varenicline.[9][10]
Protocol 4.1: MOM Deprotection
Materials & Reagents
| Reagent/Material | Concentration | Amount |
| MOM-protected Pyridine | - | 1.0 mmol |
| Hydrochloric Acid (HCl) | 3-6 M aqueous | 5-10 equivalents |
| Solvent | Methanol or THF | ~5-10 mL |
Procedure:
-
Dissolve the MOM-protected pyridine derivative (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add aqueous HCl (e.g., 3 mL of 3 M solution) to the flask.
-
Stir the reaction at room temperature or heat gently (40-50 °C) for 1-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once complete, cool the mixture and carefully neutralize with a saturated aqueous NaHCO₃ solution until the pH is ~7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The resulting 2-chloro-5-hydroxypyridine can often be used without further purification or can be purified by crystallization or chromatography.
Case Study: A Gateway to Varenicline Synthesis
Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor. A key fragment in many of its reported syntheses is 2-chloro-5-hydroxypyridine. By following Protocol 4.1, this compound is efficiently converted into this crucial precursor, demonstrating its direct applicability in pharmaceutical synthesis.[10]
References
- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 10. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
Protocol & Application Notes: Regioselective Lithiation of 2-Chloro-5-(methoxymethoxy)pyridine via Directed ortho-Metalation
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental procedure for the regioselective lithiation of 2-Chloro-5-(methoxymethoxy)pyridine. This protocol is designed for researchers in synthetic and medicinal chemistry, offering a robust method for generating a valuable pyridyllithium intermediate, which can be subsequently functionalized with various electrophiles. The narrative emphasizes the mechanistic rationale behind the procedural steps, stringent safety protocols for handling organolithium reagents, and detailed characterization guidelines.
Introduction: The Strategic Value of Functionalized Pyridines
Pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1] The development of efficient and regioselective methods for their functionalization is a cornerstone of modern synthetic chemistry. Directed ortho-metalation (DoM) has emerged as a powerful strategy for the deprotonation of aromatic and heteroaromatic systems at a position adjacent (ortho) to a directing metalating group (DMG).[2] This approach offers superior regiocontrol compared to classical electrophilic aromatic substitution.
In the case of this compound, the chlorine atom at the C-2 position serves as a DMG, guiding the deprotonation to the C-3 position. The methoxymethoxy (MOM) group at C-5 enhances the molecule's solubility in ethereal solvents and can influence the electronic properties of the ring, but the primary directing effect for this transformation is governed by the C-2 chloro substituent. The use of a hindered, non-nucleophilic base like lithium diisopropylamide (LDA) is critical to prevent competitive nucleophilic addition to the electron-deficient pyridine ring, a common side reaction with alkyllithium reagents like n-butyllithium.[1][3]
This protocol details the in situ generation of the 2-Chloro-5-(methoxymethoxy)pyridin-3-yl lithium intermediate and its subsequent trapping with an electrophile.
Mechanistic Rationale: The Principle of Directed ortho-Metalation (DoM)
The success of this procedure hinges on the principles of Directed ortho-Metalation.[2]
-
Coordination: The lithium atom of the LDA base coordinates to the Lewis basic nitrogen atom of the pyridine ring and the chlorine atom at the C-2 position. This coordination brings the bulky diisopropylamide base into proximity with the C-3 proton.
-
Deprotonation: The amide base abstracts the most acidic proton ortho to the directing group. In this substrate, the C-3 proton is rendered more acidic by the inductive effect of the adjacent C-2 chlorine and the pyridine nitrogen.
-
Intermediate Stabilization: The resulting aryllithium species is stabilized by the continued coordination with the heteroatoms, preventing isomerization or decomposition at low temperatures.[4][5]
The choice of LDA over alkyllithiums (e.g., n-BuLi or sec-BuLi) is a crucial decision rooted in chemoselectivity. Hindered amide bases like LDA primarily act as proton abstractors (bases) rather than nucleophiles, thus avoiding unwanted addition to the C=N bond of the pyridine ring.[6] The reaction is performed at -78 °C to ensure the kinetic stability of the organolithium intermediate and to suppress potential side reactions.[7]
Mandatory Safety Protocols
Organolithium reagents and strong amide bases like LDA are highly reactive, pyrophoric, and corrosive.[8] Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields or splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves are often insufficient; consult glove manufacturer data for suitability with THF and organolithiums).[8]
-
Inert Atmosphere: This reaction must be performed under an inert atmosphere (dry nitrogen or argon) using either a glovebox or standard Schlenk line techniques to prevent reaction with atmospheric oxygen and moisture.[9] All glassware must be rigorously dried in an oven (e.g., overnight at >120 °C) and cooled under an inert atmosphere before use.
-
Reagent Handling: LDA solutions are air- and moisture-sensitive.[10][11] Use gas-tight syringes or cannulas for all transfers.[12] Never draw pyrophoric reagents into a syringe with a loose needle; Luer-lock syringes are recommended.[12]
-
Temperature Control: Maintain the reaction temperature at -78 °C using a well-insulated dry ice/acetone or dry ice/isopropanol bath. A sudden rise in temperature can lead to uncontrolled decomposition.
-
Quenching and Disposal: Prepare a quenching solution (e.g., isopropanol) beforehand.[9] Quench excess organolithium reagents and the reaction mixture slowly at low temperatures. All waste must be handled and disposed of according to institutional and federal regulations.[13]
-
Emergency Preparedness: Ensure a Class D (for combustible metals) or ABC dry powder fire extinguisher is immediately accessible.[12] Know the location of the safety shower and eyewash station. Never work alone.[14]
Experimental Workflow and Protocol
The following diagram outlines the complete experimental workflow from setup to product isolation.
Caption: Experimental workflow for the lithiation of this compound.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| This compound | 173.60 | 5.0 | 1.0 | Substrate; must be anhydrous. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | - | Solvent; must be distilled from Na/benzophenone or from a purifier. |
| Lithium Diisopropylamide (LDA) | 107.12 | 6.0 | 1.2 | 2.0 M solution in THF/heptane/ethylbenzene is typical. Titrate before use. |
| Electrophile (e.g., N,N-Dimethylformamide, DMF) | 73.09 | 7.5 | 1.5 | Must be anhydrous. |
| Saturated aqueous NH₄Cl | - | - | - | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | Extraction solvent. |
| Brine | - | - | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying agent. |
| Silica Gel | - | - | - | For column chromatography. |
Step-by-Step Protocol
Reaction Setup:
-
To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a thermometer, add this compound (0.868 g, 5.0 mmol).
-
Evacuate and backfill the flask with inert gas three times to ensure an anhydrous, oxygen-free atmosphere.
-
Add anhydrous THF (25 mL) via syringe and stir to dissolve the substrate.
-
Cool the reaction flask to -78 °C in a dry ice/acetone bath.
Lithiation: 5. While maintaining the internal temperature at or below -75 °C, slowly add a 2.0 M solution of LDA in THF/heptane (3.0 mL, 6.0 mmol, 1.2 equiv) dropwise via syringe over 15 minutes. A color change to deep red or brown is typically observed, indicating the formation of the pyridyllithium species. 6. Stir the reaction mixture at -78 °C for 1.5 hours to ensure complete deprotonation.
Electrophilic Quench: 7. In a separate dry flask, prepare a solution of the chosen electrophile (e.g., anhydrous DMF, 0.55 mL, 7.5 mmol, 1.5 equiv) in anhydrous THF (5 mL). 8. Slowly add the electrophile solution to the stirring pyridyllithium solution at -78 °C. The deep color of the organolithium should fade upon addition. 9. After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes. 10. Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
Work-up and Purification: 11. Cool the flask in an ice-water bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).[15] 12. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). 13. Combine the organic layers and wash with water (20 mL) followed by brine (20 mL). 14. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. 15. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-substituted product.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the regiochemistry of the substitution. For a C-3 substituted product, the characteristic pyridine proton signals will shift, and the absence of the C-3 proton signal will be evident.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: To identify the functional group introduced by the electrophile (e.g., a C=O stretch for an aldehyde or ketone).
Troubleshooting and Field Insights
-
Low or No Yield: This is often due to inactive LDA or the presence of moisture. Ensure all reagents are anhydrous and the LDA solution is freshly titrated or from a new bottle. Check for leaks in the inert gas setup.
-
Formation of Side Products: If nucleophilic addition products are observed, it may indicate the use of a non-hindered base or that the reaction temperature was too high. Ensure strict temperature control at -78 °C.[1]
-
Incomplete Reaction: If starting material is recovered, the lithiation time may have been insufficient, or an inadequate amount of LDA was used. Using a slight excess (1.1-1.2 equivalents) of LDA is recommended.
By carefully controlling the reaction parameters, particularly temperature and atmospheric conditions, this protocol provides a reliable and high-yielding route to valuable 3-functionalized 2-chloro-5-(methoxymethoxy)pyridines.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.uga.edu [research.uga.edu]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. acs.org [acs.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. youtube.com [youtube.com]
- 15. In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up synthesis involving 2-Chloro-5-(methoxymethoxy)pyridine
An Application Note and Protocol for the Scale-Up Synthesis of 2-Chloro-5-(methoxymethoxy)pyridine
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a critical building block in the development of advanced pharmaceutical intermediates. The synthesis involves the protection of the hydroxyl group of 2-Chloro-5-hydroxypyridine using a methoxymethyl (MOM) ether. This guide delves into the strategic considerations for reaction design, a detailed, field-tested protocol for large-scale production, rigorous safety procedures necessitated by the use of hazardous reagents, and robust analytical methods for quality assurance. The content is structured to provide researchers, chemists, and process development professionals with the expertise to safely and efficiently implement this synthesis in a regulated environment.
Introduction: Strategic Importance and Synthetic Overview
This compound is a key heterocyclic intermediate, frequently employed in the synthesis of complex active pharmaceutical ingredients (APIs). Its utility lies in the strategic placement of its functional groups: the chloro-group at the 2-position allows for a variety of cross-coupling reactions, while the protected hydroxyl group at the 5-position can be unveiled later in a synthetic sequence to reveal a reactive site for further modification.
The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functionalities due to its stability across a broad range of non-acidic conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents.[1][2] Its introduction is typically straightforward, and its removal can be reliably achieved under acidic conditions, making it an excellent choice for multi-step syntheses.[2][3][4]
The synthesis hinges on the O-alkylation of 2-Chloro-5-hydroxypyridine. This process, while simple in principle, requires careful management of reagents and conditions when transitioning from bench-scale to pilot or manufacturing scale. The primary reagent for installing the MOM group, chloromethyl methyl ether (MOM-Cl), is a potent carcinogen and requires stringent handling protocols.[5][6]
Caption: Synthetic Workflow for MOM Protection.
Causality in Experimental Design: Reagent and Condition Selection
The transition from a laboratory procedure to a robust, scalable process requires a deep understanding of the causality behind each experimental choice.
-
Choice of Base: The base is critical for deprotonating the phenolic hydroxyl group of 2-Chloro-5-hydroxypyridine, forming the nucleophilic pyridinoxide.
-
Sodium Hydride (NaH): An excellent choice for achieving complete and irreversible deprotonation. Its primary drawback on scale is the evolution of flammable hydrogen gas, which requires specialized equipment for safe venting and inert atmosphere blanketing.
-
N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic amine base that is often preferred for scale-up.[6] It acts as an acid scavenger, is easier to handle than NaH, and avoids the generation of hydrogen gas. However, the reaction may be slower, and complete deprotonation may not be achieved, potentially leading to lower yields.
-
Potassium Carbonate (K₂CO₃): A weaker, inexpensive, and easy-to-handle inorganic base. It is often used in polar aprotic solvents like DMF. Its heterogeneity can sometimes lead to longer reaction times or require phase-transfer catalysts for optimal performance.
-
-
Solvent Selection: The solvent must dissolve the starting materials and facilitate the reaction kinetics.
-
Tetrahydrofuran (THF): A common choice for reactions involving NaH. Its relatively low boiling point simplifies removal during work-up.
-
Dimethylformamide (DMF): A polar aprotic solvent that excels at dissolving salts, making it suitable for use with K₂CO₃. Its high boiling point can be a disadvantage, requiring vacuum distillation for removal.
-
Dichloromethane (DCM): A versatile solvent often used with amine bases like DIPEA.[6] It is non-flammable and has a low boiling point, but it is a regulated substance with environmental and health concerns.
-
-
Temperature Control: The reaction is typically exothermic, especially during the addition of the base and MOM-Cl. On a large scale, efficient heat dissipation is paramount to prevent runaway reactions. The process is usually conducted at low temperatures (0–5 °C) during reagent addition and then allowed to warm to room temperature.
Detailed Scale-Up Protocol
This protocol describes the synthesis of this compound on a 100-gram scale using NaH in THF. Extreme caution must be exercised when handling sodium hydride and chloromethyl methyl ether.
Materials and Equipment:
-
2-liter, 3-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and a nitrogen inlet/outlet.
-
Addition funnel.
-
Ice-water bath.
-
Anhydrous Tetrahydrofuran (THF).
-
Sodium Hydride (60% dispersion in mineral oil).
-
2-Chloro-5-hydroxypyridine.
-
Chloromethyl methyl ether (MOM-Cl).
Procedure:
-
Reactor Setup: The reaction vessel is flame-dried under vacuum and backfilled with nitrogen. A continuous positive pressure of nitrogen is maintained throughout the reaction.
-
Reagent Charging: Charge anhydrous THF (800 mL) into the reactor.
-
Base Addition: Under a strong nitrogen stream, carefully add Sodium Hydride (34.0 g, 0.85 mol, 1.1 eq) to the THF. Begin stirring to create a slurry.
-
Temperature Control: Cool the slurry to 0 °C using an ice-water bath.
-
Substrate Addition: Slowly add 2-Chloro-5-hydroxypyridine (100 g, 0.77 mol, 1.0 eq) portion-wise to the stirred slurry at 0 °C. Maintain the internal temperature below 10 °C. The addition will be accompanied by hydrogen gas evolution, which must be safely vented.
-
Anion Formation: Stir the mixture at 0–5 °C for 1 hour after the addition is complete. The mixture will become a thick, stirrable slurry.
-
MOM-Cl Addition: Add chloromethyl methyl ether (MOM-Cl) (68.5 g, 0.85 mol, 1.1 eq) dropwise via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition of MOM-Cl, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Reaction Quench: Cool the reactor back to 0 °C. Very slowly and carefully, add saturated aqueous ammonium chloride solution to quench the excess NaH. This is highly exothermic and will evolve hydrogen gas.
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear oil.
Table 1: Critical Process Parameters
| Parameter | Value | Rationale |
| Stoichiometry | ||
| 2-Chloro-5-hydroxypyridine | 1.0 eq | Limiting Reagent |
| Sodium Hydride (60%) | 1.1 eq | Ensures complete deprotonation |
| MOM-Cl | 1.1 eq | Drives reaction to completion |
| Temperature | ||
| Reagent Addition | 0–10 °C | Controls exothermicity |
| Reaction | Room Temperature | Allows for reasonable reaction rate |
| Time | ||
| Anion Formation | 1 hour | Ensures complete formation of the nucleophile |
| Reaction | 4–6 hours | Time to reach completion |
Safety and Hazard Management: Handling MOM-Cl
Chloromethyl methyl ether (MOM-Cl) is a highly toxic, volatile, and carcinogenic substance.[6][7][8][9] The U.S. Occupational Safety and Health Administration (OSHA) regulates it as a carcinogen.[5] All operations involving MOM-Cl must be performed within a certified chemical fume hood with appropriate engineering controls.
-
Personal Protective Equipment (PPE): A full-face respirator with an appropriate cartridge, chemically resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and splash goggles are mandatory.
-
Handling: Use a syringe or cannula for transfers to minimize exposure. Never work alone.
-
Decontamination: All equipment that comes into contact with MOM-Cl should be decontaminated by rinsing with a solution of aqueous ammonia. Unused MOM-Cl can be quenched by slow addition to a stirred, cold solution of aqueous ammonia.
-
Exposure: In case of inhalation, move to fresh air immediately. In case of skin contact, wash thoroughly with soap and water.[7][8] Seek immediate medical attention in all cases of exposure.
Quality Control and Analytical Characterization
To ensure the product meets the stringent requirements for pharmaceutical use, a robust quality control process is essential.
Caption: Quality Control Decision Workflow.
-
¹H NMR: To confirm the structure. Expected signals include the pyridine ring protons, the methylene protons of the MOM group (-O-CH₂-O-), and the methyl protons of the MOM group (-O-CH₃).
-
GC-MS: To confirm the molecular weight and identify any volatile impurities.
-
HPLC: To determine purity, typically requiring >99% for use in API synthesis. An example method might use a C18 column with a mobile phase of acetonitrile and water.[10]
-
Karl Fischer Titration: To determine the water content, which is often a critical parameter for subsequent reactions.
Conclusion
The scale-up synthesis of this compound is a well-established but hazardous process that demands meticulous planning and execution. By carefully selecting reagents and conditions based on safety, scalability, and efficiency, and by implementing rigorous process controls and safety protocols, this valuable intermediate can be produced reliably and safely. The procedures and insights provided in this guide are intended to equip scientists and engineers with the necessary knowledge to bridge the gap between laboratory discovery and industrial application.
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. academic.oup.com [academic.oup.com]
- 4. MOM Ethers [organic-chemistry.org]
- 5. Chloromethyl methyl ether CAS#: 107-30-2 [m.chemicalbook.com]
- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. westliberty.edu [westliberty.edu]
- 9. lobachemie.com [lobachemie.com]
- 10. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Reactions with 2-Chloro-5-(methoxymethoxy)pyridine
Welcome to the technical support center for 2-Chloro-5-(methoxymethoxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize reactions involving this versatile building block. My goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experiments.
This document is structured to address the most critical operations performed with this substrate: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and the subsequent deprotection of the methoxymethyl (MOM) ether.
Section 1: Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis. However, the 2-chloropyridine moiety presents known challenges due to the lower reactivity of the C-Cl bond compared to bromides or iodides. The electron-donating nature of the MOM-protected oxygen can further modulate this reactivity. This section provides a guide to achieving high yields.
Frequently Asked Questions & Troubleshooting Guide (Suzuki-Miyaura)
Question 1: My Suzuki coupling is showing low to no conversion of the this compound. What is the primary reason for this failure?
Answer: The most common bottleneck is the oxidative addition of the aryl chloride to the palladium(0) catalyst, which is the rate-determining step for many cross-coupling reactions.[1] 2-Chloropyridines are notoriously less reactive than their bromo or iodo counterparts, requiring a more active catalyst system to break the C-Cl bond.[2][3] Standard catalysts like Pd(PPh₃)₄ often prove ineffective for this class of substrate.[4]
Furthermore, the pyridine nitrogen itself can act as a Lewis base, coordinating to the palladium center and inhibiting its catalytic activity.[2][4]
Question 2: What is the best starting point for a catalyst, ligand, and base combination?
Answer: For challenging aryl chlorides, the consensus in the literature points towards palladium(II) pre-catalysts combined with bulky, electron-rich phosphine ligands. These ligands stabilize the palladium catalyst, promote the difficult oxidative addition step, and sterically shield the metal center from being inhibited by the pyridine nitrogen.[2][3]
A robust starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a biarylphosphine ligand from the Buchwald family (e.g., SPhos, XPhos). The base is equally critical; it activates the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[2] Potassium phosphate (K₃PO₄) is often an excellent choice for difficult couplings.[2]
Recommended Starting Conditions for Screening:
| Component | Recommended Reagents | Rationale & Citation |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, effective Pd(II) sources that are reduced in situ to the active Pd(0) species.[2] |
| Ligand (L:Pd ratio 2:1 to 4:1) | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that accelerate oxidative addition and prevent catalyst deactivation.[2][3] |
| Base (2-3 equivalents) | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ is a strong first choice for activating the boronic acid in challenging couplings.[2] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Aprotic solvents with a small amount of water are standard. Ensure solvents are thoroughly degassed.[5][6] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to overcome the activation energy for C-Cl bond cleavage.[2] |
Question 3: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Answer: Two primary side reactions plague Suzuki couplings:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of your boronic acid, replacing it with a hydrogen atom. It is often exacerbated by high temperatures and excess aqueous base.[2][7] To mitigate this, consider using the more stable pinacol ester or trifluoroborate salt (MIDA) derivatives of your boronic acid.[2]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is typically promoted by the presence of oxygen or an inefficient catalyst system.[2] The solution is rigorous exclusion of oxygen. Ensure your solvent is properly degassed and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[4][8]
Troubleshooting Workflow for Low-Yield Suzuki Reactions
This workflow provides a logical sequence of steps to diagnose and solve common issues.
Section 2: Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds.[9][10] Similar to the Suzuki reaction, coupling an amine with this compound requires a highly active catalyst system to overcome the inert C-Cl bond.
Frequently Asked Questions & Troubleshooting Guide (Buchwald-Hartwig)
Question 1: My Buchwald-Hartwig amination is failing. Are the catalyst requirements similar to the Suzuki reaction?
Answer: Yes, the core principles are very similar. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[9] The oxidative addition of the C-Cl bond is again the most challenging step. Therefore, catalyst systems composed of a palladium source and bulky, electron-rich biarylphosphine ligands are essential for success.[11]
Question 2: Which base is most effective for the Buchwald-Hartwig amination?
Answer: Unlike Suzuki couplings which often use carbonate or phosphate bases, Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base to deprotonate the amine (or the intermediate palladium-amine complex). The most common and effective base is sodium tert-butoxide (NaOt-Bu).[12] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be used.
Question 3: Can the MOM protecting group interfere with the reaction?
Answer: The MOM ether is generally stable to the basic conditions of the Buchwald-Hartwig reaction.[13] However, if a very strong, sterically hindered base like LiOtBu is used at high temperatures for extended periods, there is a small possibility of elimination or other side reactions, though this is not commonly reported. The primary concern should remain the activation of the C-Cl bond.
Protocol: General Starting Point for Buchwald-Hartwig Amination
This protocol is a robust starting point based on established procedures for aryl chlorides and should be optimized for your specific amine coupling partner.[12]
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 - 1.5 equiv.)
-
Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (3 mol%)
-
XPhos (3.0 - 6.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 - 2.0 equiv.)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask or reaction vial under an argon or nitrogen atmosphere, add the palladium source, the XPhos ligand, and the sodium tert-butoxide.
-
Add Reagents: Add the this compound and the anhydrous, degassed solvent.
-
Stir: Stir the mixture at room temperature for 5-10 minutes to allow for pre-catalyst formation.
-
Add Amine: Add the amine coupling partner via syringe.
-
Heat: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography.
Section 3: Post-Coupling MOM Group Deprotection
Once your C-C or C-N bond is successfully formed, the final step is often the removal of the MOM protecting group to reveal the free hydroxyl functionality. The choice of deprotection method is critical to avoid decomposition of your newly synthesized product.
Frequently Asked Questions & Troubleshooting Guide (MOM Deprotection)
Question 1: What is the standard method for MOM group removal?
Answer: The MOM group is an acetal and is classically removed under acidic conditions.[14] A common and effective method is treatment with an acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or using aqueous HCl in an alcohol solvent like methanol or ethanol.[14]
Question 2: My coupled product contains acid-sensitive functional groups. How can I remove the MOM group under milder conditions?
Answer: This is a critical consideration. If your molecule cannot tolerate strong Brønsted acids, several milder, chemoselective methods have been developed. One highly effective method involves using a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of 2,2'-bipyridyl.[15][16] This combination is known to cleave MOM ethers under very mild, non-acidic conditions, preserving many sensitive functional groups.[15][16]
Question 3: My deprotection reaction is messy and gives multiple products. What could be wrong?
Answer: If you are using strong acid and observing a complex product mixture, it's likely that your product is not stable to the conditions. Immediately switch to a milder deprotection protocol. Another possibility is incomplete reaction, leading to a mixture of starting material and product. Ensure you monitor the reaction to completion by TLC before workup.
Decision Tree for MOM Deprotection Strategy
This diagram will help you select the appropriate deprotection method based on the stability of your coupled product.
Section 4: General FAQs
Question: I am having difficulty purifying my final coupled product. Any suggestions?
Answer: Pyridine-containing compounds can sometimes be challenging to purify by standard silica gel chromatography due to their basicity, which can cause tailing of the product spot. If you observe this, try adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your chromatography eluent. Alternatively, if the product is sufficiently nonpolar, an acid-base workup can be effective for removing basic or acidic impurities before chromatography. For very polar compounds, reverse-phase (C18) chromatography may be a viable option.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. MX2013006190A - Improved process for the preparation of 2-trifluoromethyl-5-(1-su bstituted)alkylpyridines. - Google Patents [patents.google.com]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 12. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. upcommons.upc.edu [upcommons.upc.edu]
Technical Support Center: Synthesis of 2-Chloro-5-(methoxymethoxy)pyridine Derivatives
Welcome to the technical support center for the synthesis of 2-Chloro-5-(methoxymethoxy)pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side products encountered during the synthesis of this important intermediate, providing in-depth troubleshooting advice and detailed protocols. Our approach is grounded in mechanistic understanding to empower you to not only solve immediate issues but also to proactively optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm observing a significant amount of 2-chloro-5-hydroxypyridine in my crude product. What is causing the deprotection of the methoxymethyl (MOM) group?
Answer:
The presence of 2-chloro-5-hydroxypyridine is a clear indication of the cleavage of the MOM ether. The MOM group is an acetal and is notably labile under acidic conditions.[1][2] The most common causes for this unwanted deprotection are:
-
Acidic Reagents: The use of strong chlorinating agents that can generate acidic byproducts (e.g., HCl from thionyl chloride or phosphorus oxychloride).
-
Aqueous Acidic Workup: Quenching the reaction with water or performing an extraction with an acidic aqueous solution can lead to rapid hydrolysis of the MOM group.[2]
-
Silica Gel Chromatography: Prolonged exposure to standard silica gel, which is inherently acidic, during purification can also cause deprotection.
Troubleshooting Guide:
| Step | Action | Rationale |
| 1. Reagent Choice | If possible, opt for milder chlorinating agents or use a non-nucleophilic base (e.g., N,N-diisopropylethylamine) to scavenge any generated acid. | Minimizes the in-situ generation of strong acids that can cleave the MOM ether. |
| 2. Anhydrous Conditions | Ensure all reagents and solvents are strictly anhydrous. | Prevents the formation of acidic species from the reaction of the chlorinating agent with water. |
| 3. Neutral Workup | Quench the reaction with a cold, saturated solution of a mild base like sodium bicarbonate or sodium carbonate. | Neutralizes any residual acid before the introduction of water for extraction. |
| 4. Chromatography | If purification by column chromatography is necessary, consider using deactivated silica gel (e.g., by pre-treating with a solution of triethylamine in your eluent) or switching to a less acidic stationary phase like alumina. | Reduces the on-column degradation of your MOM-protected product. |
Experimental Protocol: Neutral Workup Procedure
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until gas evolution ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
FAQ 2: My mass spectrometry and NMR data suggest the formation of a dichlorinated byproduct. How can I prevent over-chlorination?
Answer:
Over-chlorination is a common issue in the synthesis of chlorinated pyridines, potentially occurring on the pyridine ring or even on the MOM group's methyl moiety under harsh conditions. The reactivity of the pyridine ring towards electrophilic substitution is influenced by the existing substituents.
Troubleshooting Guide:
| Step | Action | Rationale |
| 1. Stoichiometry | Carefully control the stoichiometry of the chlorinating agent. Use no more than 1.0-1.1 equivalents for the desired monochlorination. | Excess chlorinating agent will drive the reaction towards polychlorination. |
| 2. Temperature Control | Maintain a low reaction temperature. Start at 0 °C or even lower and allow the reaction to slowly warm to room temperature if necessary. | Higher temperatures increase the rate of reaction and can lead to less selective chlorination. |
| 3. Reaction Time | Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed. | Extended reaction times can lead to the formation of over-chlorinated side products. |
| 4. Choice of Chlorinating Agent | Consider using a milder chlorinating agent. For example, N-chlorosuccinimide (NCS) can sometimes offer better selectivity than harsher reagents like PCl5/POCl3. | Milder reagents are less prone to aggressive, non-selective chlorination. |
Visualizing the Reaction Pathway:
Below is a diagram illustrating the potential pathways for the desired reaction and the over-chlorination side reaction.
Caption: Reaction pathways for the synthesis of this compound.
FAQ 3: I have an unexpected peak in my mass spectrum with a mass of +16 compared to my desired product. Could this be a pyridine N-oxide?
Answer:
Yes, an increase in mass of 16 amu is a strong indicator of the formation of a pyridine N-oxide. The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation.[3][4] This can occur if:
-
Oxidizing contaminants are present in your starting materials or solvents.
-
The reaction is exposed to air (oxygen) for prolonged periods at elevated temperatures.
-
Certain reagents, under specific conditions, can act as oxidants. For instance, some grades of chlorinating agents might contain oxidizing impurities.
Troubleshooting Guide:
| Step | Action | Rationale |
| 1. Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation of the pyridine nitrogen by atmospheric oxygen. |
| 2. Reagent Purity | Use freshly purified reagents and high-purity, anhydrous solvents. | Minimizes the presence of adventitious oxidizing species. |
| 3. Reductive Workup (if N-oxide is formed) | If N-oxide formation is unavoidable, it can often be reduced back to the pyridine. A common method is treatment with triphenylphosphine (PPh3) or phosphorus trichloride (PCl3) at elevated temperatures. | These reagents are effective for the deoxygenation of pyridine N-oxides. |
Visualizing the Side Reaction:
Caption: Formation of the pyridine N-oxide side product.
FAQ 4: My reaction is giving a mixture of regioisomers. How can I improve the regioselectivity of the chlorination?
Answer:
The regioselectivity of electrophilic substitution on a pyridine ring is governed by the electronic and steric effects of the substituents already present. For a 5-substituted pyridine, chlorination is generally directed to the 2- and 6-positions. The methoxymethoxy group is an ortho-, para-director, which in the case of a 3-substituted pyridine would activate the 2-, 4-, and 6-positions. In the context of this compound synthesis, the starting material and the synthetic strategy are crucial for ensuring high regioselectivity.
Troubleshooting Guide:
| Step | Action | Rationale |
| 1. Starting Material | The most reliable route to this compound is to start with a precursor that already has the desired substitution pattern, such as 2-chloro-5-hydroxypyridine, which is then protected with the MOM group. | This avoids the issue of regioselectivity in the chlorination step. |
| 2. Directed Lithiation | If starting from 5-(methoxymethoxy)pyridine, a directed ortho-metalation approach followed by quenching with a chlorinating agent (e.g., hexachloroethane) can provide high regioselectivity for the 2-position. | The pyridine nitrogen can direct the metalation to the adjacent position. |
| 3. Temperature | Lower reaction temperatures generally favor the thermodynamically more stable product, which can sometimes lead to improved regioselectivity. | Reduces the likelihood of competing reaction pathways with similar activation energies. |
Synthetic Strategy Workflow:
Caption: A highly regioselective route to the target compound.
References
Technical Support Center: Purification of 2-Chloro-5-(methoxymethoxy)pyridine
Welcome to the technical support guide for 2-Chloro-5-(methoxymethoxy)pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this key synthetic intermediate. Our guidance is grounded in established chemical principles and practical laboratory experience to help you navigate common challenges and achieve high purity for your downstream applications.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: After running a silica gel column, my NMR analysis shows a new peak corresponding to 2-chloro-5-hydroxypyridine. What caused this, and how can I prevent it?
Answer: This is a classic and frequently encountered problem stemming from the acid-lability of the methoxymethyl (MOM) protecting group.[1][2] The MOM group is an acetal, which is stable under basic and neutral conditions but can be rapidly cleaved under acidic conditions to reveal the parent alcohol.[3][4]
Causality: Standard laboratory-grade silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH) on its surface. When your compound, this compound, passes through the column, these acidic sites catalyze the hydrolysis of the MOM ether, resulting in the formation of the deprotected, and significantly more polar, 2-chloro-5-hydroxypyridine.
Solution: To prevent this unwanted deprotection, you must neutralize the acidic silica gel. This can be achieved in two primary ways:
-
Pre-treatment of Slurry: Prepare your silica slurry in the non-polar component of your eluent (e.g., hexanes or petroleum ether). Add 1-2% triethylamine (Et₃N) or diisopropylethylamine (DIPEA) by volume relative to the eluent.[3] Stir the slurry for 15-20 minutes before packing the column. This deactivates the acidic sites.
-
Eluent Additive: Add 0.5-1% triethylamine directly to your chromatography eluent mixture (e.g., Hexane/Ethyl Acetate). This ensures a consistently basic environment throughout the purification process.
This simple precaution maintains the integrity of the MOM group, leading to a clean separation without product degradation.
Question 2: I am struggling to separate my product from a closely-running, non-polar impurity on my TLC plate. How can I improve the separation?
Answer: This issue points to an impurity with a polarity very similar to your desired product, which could be an unreacted starting material from a different synthetic route or a reaction byproduct. Effective separation requires optimizing your chromatographic conditions.
Causality: Co-elution occurs when the affinities of two or more compounds for the stationary phase (silica) and mobile phase (eluent) are nearly identical. To resolve them, you must alter this balance.
Solutions & Strategies:
-
Solvent System Optimization: The primary approach is to adjust the eluent composition.
-
Decrease Polarity: If using a Hexane/Ethyl Acetate system, systematically decrease the percentage of the more polar ethyl acetate. This will increase the retention time of all compounds, potentially allowing for better separation between your product and the non-polar impurity.
-
Change Solvent Selectivity: If reducing polarity isn't sufficient, switch one of the eluent components. For instance, replacing ethyl acetate with dichloromethane (DCM) or a Hexane/DCM/Ethyl Acetate ternary mixture can alter the specific interactions between the solutes and the stationary phase, often improving resolution.
-
-
Consider an Alternative Stationary Phase: If optimizing the mobile phase fails, the issue may be better solved by changing the stationary phase. Using alumina (which can be found in neutral, basic, or acidic forms) instead of silica gel offers a different selectivity and may easily separate the compounds.
The table below provides starting points for eluent systems.
Table 1: Recommended Solvent Systems for Flash Chromatography
| Eluent System | Ratio (v/v) | Notes |
|---|---|---|
| Hexanes / Ethyl Acetate | 95:5 to 80:20 | Standard starting point. Add 1% Et₃N to prevent deprotection. |
| Petroleum Ether / Ethyl Acetate | 90:10 to 70:30 | A common alternative to hexanes.[5][6] |
| Hexanes / Dichloromethane | 50:50 to 20:80 | Good for resolving less polar compounds. Ensure DCM is fresh and non-acidic. |
| Toluene / Ethyl Acetate | 98:2 to 90:10 | The aromatic solvent can offer different selectivity for pyridine-containing rings. |
Question 3: My product oils out during recrystallization attempts, or I get very poor recovery. How can I develop a reliable recrystallization protocol?
Answer: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the chosen solvent, or when the solubility curve is not steep enough. Poor recovery indicates the product is too soluble in the cold solvent. The key is a systematic approach to solvent screening.
Causality: Ideal recrystallization requires a solvent that dissolves the compound poorly at low temperatures but very well at high temperatures.
Solution: Systematic Solvent Screening
-
Single Solvent Method:
-
Place ~20-30 mg of your crude product in a small test tube.
-
Add a single solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, it is too soluble; discard this solvent.
-
If it is insoluble, heat the mixture to boiling. If it dissolves, it is a potential candidate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.
-
-
Binary Solvent Method:
-
This is often more effective. Find one solvent in which the compound is highly soluble (e.g., Dichloromethane, Ethyl Acetate) and another in which it is poorly soluble (e.g., Hexanes, Pentane, Ethanol).[7][8]
-
Dissolve the crude product in the minimum amount of the "good" hot solvent.
-
Slowly add the "poor" solvent dropwise while the solution is still hot, until you see persistent cloudiness.
-
Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the mixture to cool slowly.
-
This methodical approach will identify a suitable solvent system and significantly improve your yield and purity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile depends heavily on the synthetic route. However, some common culprits include:
-
2-chloro-5-hydroxypyridine: The precursor for MOM protection. Its presence indicates an incomplete reaction. It is significantly more polar than the product.
-
Starting materials from chlorination: If the synthesis involves chlorination of a picoline derivative, you might find residual unreacted material or isomers.[9][10]
-
Deprotected Product: As discussed in the troubleshooting section, this can form during acidic workup or purification.
-
Over-reaction Products: In some protection schemes, di-alkoxylated or other byproducts can form.[11]
Table 2: Common Impurities and Their Characteristics
| Impurity | Typical Rf vs. Product | Identification Method | Notes |
|---|---|---|---|
| 2-chloro-5-hydroxypyridine | Lower (more polar) | TLC, ¹H NMR (disappearance of MOM signals, appearance of broad -OH) | Can be formed during reaction or acidic workup/purification. |
| Unreacted Starting Materials | Varies (higher or lower) | GC-MS, ¹H NMR | Dependent on the specific synthetic route employed. |
| Isomeric Byproducts | Similar | GC-MS, high-resolution NMR | Can be very difficult to separate; may require careful optimization of chromatography. |
Q2: How can I best confirm the purity and identity of my final product?
A combination of techniques is essential for unambiguous confirmation:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. For this compound, you should look for the characteristic signals of the MOM group (a singlet around 5.3 ppm for -O-CH₂-O- and a singlet around 3.5 ppm for -O-CH₃) in addition to the aromatic pyridine signals.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Confirms the molecular weight and can reveal the presence of volatile impurities.
-
TLC (Thin-Layer Chromatography): Use at least two different eluent systems to confirm the presence of a single spot, reducing the chance of co-eluting impurities.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. The melting point for the related compound 2-Chloro-5-(chloromethyl)pyridine is 37-42 °C, which can serve as a rough reference point.
Q3: Is this compound stable under basic conditions?
Yes. The MOM ether protecting group is robust under a wide range of basic conditions.[2][3] It is stable to organometallic reagents (like Grignards or organolithiums), metal hydrides (like LiAlH₄ or NaBH₄), and strong aqueous bases (like NaOH or KOH) at moderate temperatures. This stability is a key reason for its widespread use in multi-step synthesis.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Neutralized Flash Column Chromatography
-
Prepare the Slurry: In a beaker, add the required amount of silica gel. Add your non-polar eluent (e.g., Hexanes) to create a slurry.
-
Neutralize: Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% by volume. Stir for 15 minutes.
-
Pack the Column: Carefully pour the slurry into your column and use gentle pressure or tapping to create a well-packed bed.
-
Equilibrate: Run 2-3 column volumes of your starting eluent (containing 0.5-1% Et₃N) through the column to ensure it is fully equilibrated.
-
Load the Sample: Dissolve your crude product in a minimum amount of solvent (preferably the eluent or a slightly stronger solvent like DCM) and load it onto the column.
-
Elute: Run the column using your optimized gradient, ensuring that all eluent mixtures contain 0.5-1% Et₃N.
-
Collect & Analyze: Collect fractions and analyze them by TLC to pool the pure product.
Purification Strategy Decision Workflow
The choice of purification method depends on the scale and purity of your crude material. The following workflow can guide your decision.
Caption: Decision tree for selecting a purification method.
MOM Group Hydrolysis Pathway
This diagram illustrates the acid-catalyzed degradation of the target compound.
Caption: Acid-catalyzed hydrolysis of the MOM protecting group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. studylib.net [studylib.net]
- 4. scribd.com [scribd.com]
- 5. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 6. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 10. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 11. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-5-(methoxymethoxy)pyridine stability issues under acidic/basic conditions
Welcome to the technical support center for 2-Chloro-5-(methoxymethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this versatile building block. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your synthetic endeavors. This compound is a key intermediate in the synthesis of a variety of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] However, its utility is intrinsically linked to the stability of the methoxymethyl (MOM) ether protecting group, which is sensitive to both acidic and, to a lesser extent, basic conditions.
The core of this molecule's reactivity lies in the MOM ether, which protects the hydroxyl group.[4][5] While robust under many conditions, its lability under acidic conditions is a critical factor to manage during synthesis.[4][5][6] This guide will provide you with the necessary knowledge to anticipate and troubleshoot potential stability issues, ensuring high yields and purity in your reactions.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific problems you may encounter during your experiments with this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the underlying chemistry.
Issue 1: Unexpected Deprotection of the MOM Group
Question: I'm performing a reaction that should not affect the MOM group, but I'm observing the formation of 2-chloro-5-hydroxypyridine in my reaction mixture. What could be the cause, and how can I prevent it?
Answer:
Unexpected deprotection of the MOM ether is almost always due to the presence of acidic conditions, even at trace levels.[4][7] The MOM group is an acetal and is susceptible to acid-catalyzed hydrolysis.[4][6]
Causality Analysis:
-
Acidic Reagents or Byproducts: Your reaction may be generating acidic byproducts. For example, the use of certain Lewis acids or reagents that can hydrolyze to form acids can lead to MOM group cleavage.
-
Contaminated Solvents or Reagents: Solvents, especially if not freshly distilled or properly stored, can accumulate acidic impurities. Reagents may also contain residual acid from their manufacturing process.
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause deprotection of sensitive substrates during purification.[8] This is a common, yet often overlooked, source of unwanted deprotection.
Troubleshooting Protocol: Preventing Unwanted Deprotection
-
Reagent and Solvent Purity Check:
-
Reaction Condition Optimization:
-
If possible, conduct the reaction at a lower temperature to minimize the rate of acid-catalyzed deprotection.
-
Carefully select your reagents to avoid those that are overtly acidic or can generate acidic species in situ.
-
-
Work-up and Purification Strategy:
-
During aqueous work-up, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acids before extraction.
-
For chromatographic purification, use silica gel that has been neutralized with a base like triethylamine. A common practice is to slurry the silica gel with a solvent containing 1-2% triethylamine before packing the column.
-
Issue 2: Incomplete or Sluggish MOM Deprotection
Question: I am trying to deprotect the MOM group to reveal the hydroxyl functionality, but the reaction is either very slow or does not go to completion. How can I drive the reaction to completion?
Answer:
Incomplete deprotection of the MOM group typically points to insufficiently acidic conditions or steric hindrance around the reaction site.[7]
Causality Analysis:
-
Insufficiently Strong Acid: While the MOM group is acid-labile, the reaction requires a certain activation energy. A very mild acid or a low concentration of a stronger acid may not be sufficient to achieve a reasonable reaction rate.
-
Inappropriate Solvent: The choice of solvent can significantly influence the reaction rate. Protic solvents can participate in the hydrolysis mechanism and may accelerate the reaction.
-
Steric Hindrance: In complex molecules, the MOM ether may be sterically shielded, making it difficult for the acidic reagent to access the oxygen atoms of the acetal.
Troubleshooting Protocol: Achieving Complete Deprotection
-
Selection of Deprotection Conditions:
-
Standard Acidic Conditions: A common and effective method is using a solution of hydrochloric acid (HCl) in a protic solvent like methanol or ethanol.[4][9] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is another robust option.[4]
-
Lewis Acids: For substrates with other acid-sensitive functional groups, milder Lewis acid-mediated deprotection can be employed. Options include trimethylsilyl triflate (TMSOTf) in the presence of 2,2'-bipyridyl or zinc bromide (ZnBr₂) with a soft nucleophile.[7][10][11]
-
-
Reaction Parameter Optimization:
-
Temperature: Gently heating the reaction mixture can often drive a sluggish deprotection to completion. Monitor the reaction carefully to avoid decomposition of the product.
-
Concentration: Increasing the concentration of the acid can enhance the reaction rate.
-
Experimental Protocol: Standard MOM Deprotection
| Reagent/Parameter | Condition |
| Starting Material | This compound |
| Acid | 2M Hydrochloric Acid (aq.) |
| Solvent | Tetrahydrofuran (THF) or Methanol |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 2-12 hours (monitor by TLC) |
Step-by-Step Methodology:
-
Dissolve the this compound in THF or methanol.
-
Add the aqueous HCl solution dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
If the reaction is slow, gently warm the mixture to 40-50 °C.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-5-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable under basic conditions?
A1: Yes, the MOM ether protecting group is generally stable under a wide range of basic conditions, from pH 4 to pH 12.[6][12] This makes it compatible with many reactions that employ bases, such as those involving organometallic reagents or basic hydrolysis of esters. The 2-chloropyridine core is also relatively stable to basic hydrolysis under typical reaction conditions.
Q2: Can the chloro group on the pyridine ring be displaced under the reaction conditions?
A2: The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution, but this typically requires strong nucleophiles and/or elevated temperatures. Under the conditions used for MOM deprotection, displacement of the chloride is generally not a significant side reaction. However, if your reaction involves potent nucleophiles, you should be mindful of this potential pathway.
Q3: Are there any safety concerns I should be aware of when working with this compound and its deprotection?
A3: During the deprotection of the MOM group with acid, it is possible to form small amounts of chloromethyl methyl ether (MOM-Cl) as a byproduct, especially if chloride ions are present.[9] MOM-Cl is a known carcinogen, so it is crucial to handle the reaction and work-up in a well-ventilated fume hood and take appropriate safety precautions.[4][5]
Visualizing the Chemistry
To better understand the stability and reactivity of this compound, the following diagrams illustrate the key degradation pathway and a typical experimental workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 6. adichemistry.com [adichemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MOM Ethers [organic-chemistry.org]
Technical Support Center: Troubleshooting MOM Deprotection of 2-Chloro-5-(methoxymethoxy)pyridine
Welcome to the technical support guide for the methoxymethyl (MOM) ether deprotection of 2-Chloro-5-(methoxymethoxy)pyridine. This resource is designed for researchers, synthetic chemists, and drug development professionals who may encounter challenges with this specific transformation. Given the electron-deficient nature of the pyridine ring, standard deprotection protocols may require careful optimization. This guide provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.
Troubleshooting Guide
This section addresses specific experimental failures. The advice provided is based on established chemical principles and peer-reviewed methodologies.
Question 1: My deprotection is stalled or incomplete, even after extended reaction times. What are the primary causes and how can I drive it to completion?
Answer:
Incomplete conversion is the most common issue encountered. The stability of the MOM acetal means that cleavage requires effective protonation or Lewis acid activation.[1][2] The electron-withdrawing nature of the 2-chloropyridine system can influence the reactivity of the MOM ether. Here are the likely causes and corresponding solutions:
-
Insufficient Acid Strength or Concentration: The standard mechanism for MOM deprotection is acidic hydrolysis.[1] If the conditions are not sufficiently acidic, the equilibrium will not favor the deprotected product.
-
Solution 1 (Brønsted Acid): If using a milder acid like PPTS, consider switching to a stronger acid. A common starting point is 4M HCl in dioxane or a solution of concentrated HCl in methanol.[3] Another robust system is trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][4]
-
Solution 2 (Increase Temperature): Gently heating the reaction mixture (e.g., to 40-50 °C) can often provide the necessary activation energy to overcome a sluggish reaction rate.[3] Monitor carefully by Thin Layer Chromatography (TLC) to avoid decomposition.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in substrate solubility and reagent activity.
-
Reagent Quality: Old or degraded acidic reagents can lead to poor results.
-
Solution: Use freshly opened or properly stored reagents. For reactions requiring anhydrous conditions (e.g., with certain Lewis acids), ensure solvents are rigorously dried.
-
Question 2: My reaction is yielding a complex mixture of byproducts, and the desired product is low-yield. How can I improve selectivity and minimize decomposition?
Answer:
The formation of byproducts or decomposition of the starting material indicates that the reaction conditions are too harsh for the substrate. The 2-chloropyridine moiety, while relatively stable, can be sensitive to strong, hot acids.
-
Cause: Overly Harsh Acidic Conditions: Strong acids at elevated temperatures can cause undesired side reactions on the heterocyclic ring or with other functional groups in a more complex molecule.
-
Solution 1 (Milder Brønsted Acids): Employ milder acidic conditions. p-Toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS) at room temperature or with gentle heating may be sufficient and can prevent decomposition.[1][5]
-
Solution 2 (Lewis Acid Catalysis): Lewis acid-mediated methods are often significantly milder and more selective.[2][4] A highly effective system for aromatic MOM ethers involves trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl.[6][7] This method avoids strongly protic conditions and often proceeds at 0 °C to room temperature.[6] Another rapid and selective method uses Zinc bromide (ZnBr₂) in conjunction with a soft nucleophile like n-propylthiol (n-PrSH).[8]
-
Below is a workflow to help diagnose and solve common deprotection issues.
Caption: Troubleshooting workflow for MOM deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of acidic MOM deprotection?
A1: The deprotection proceeds via acid-catalyzed hydrolysis of the acetal. The mechanism involves two key steps:
-
Protonation: The ether oxygen of the MOM group is protonated by the acid, making it a better leaving group.[1]
-
Cleavage: The C-O bond cleaves to release the alcohol and form a resonance-stabilized oxocarbenium ion. This intermediate is then trapped by water or another nucleophile (like methanol from the solvent), ultimately breaking down into formaldehyde and methanol.[1][9]
Caption: Simplified mechanism of acidic MOM deprotection.
Q2: Are there significant safety risks I should be aware of during MOM deprotection?
A2: Yes. When using concentrated HCl for deprotection, there is a risk of regenerating chloromethyl methyl ether (MOMCl) or forming the even more potent carcinogen, bis(chloromethyl)ether (BCME), in the headspace from the reaction of formaldehyde and HCl.[3] It is imperative to perform the reaction in a well-ventilated fume hood and to quench the reaction carefully. A basic workup (e.g., with aqueous sodium bicarbonate) will hydrolyze and destroy any residual MOMCl.[3]
Q3: How should I best monitor the reaction's progress?
A3: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system that gives good separation between your starting material and the product (e.g., 30-50% Ethyl Acetate in Hexanes). The product, 2-Chloro-5-hydroxypyridine, is significantly more polar than the MOM-protected starting material and will have a lower Rf value. Spot the reaction mixture alongside a spot of the starting material. The reaction is complete when the starting material spot has been completely consumed.
Q4: Which deprotection conditions are recommended for a first attempt?
A4: A good starting point is to use a moderate Brønsted acid condition that is known to be effective but minimizes the risk of decomposition. The two protocols below provide a standard and a mild alternative.
| Method | Reagent(s) | Solvent | Temperature (°C) | Typical Time | Notes |
| Standard Acidic | TFA (10-20 equiv.) | DCM | 25 | 2-12 h | Robust and common; monitor carefully for decomposition.[1] |
| Standard Acidic | conc. HCl (catalytic to excess) | Methanol | 25-50 | 1-6 h | Effective, but carries safety risks (see FAQ 2).[3] |
| Mild Lewis Acid | TMSOTf (2 equiv.), 2,2′-Bipyridyl (3 equiv.) | Acetonitrile or DCM | 0 to 25 | 1-4 h | Highly selective; excellent for sensitive substrates.[6][7] |
| Mild Lewis Acid | ZnBr₂ (1-1.5 equiv.), n-PrSH (2-3 equiv.) | DCM | 25 | 5-15 min | Very fast and selective. |
Detailed Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM
This protocol is a robust, standard method suitable for a first attempt.
-
Preparation: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 15 eq.) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (approx. 25 °C). Stir for 12 hours, monitoring the progress by TLC.[1]
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM.
-
Washing & Drying: Combine the organic layers, wash with saturated aqueous sodium chloride (brine), and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield 2-Chloro-5-hydroxypyridine.
Protocol 2: Mild Deprotection using TMSOTf and 2,2′-Bipyridyl
This protocol is recommended for substrates that are sensitive to strong protic acids.[6][7]
-
Preparation: To a solution of this compound (1.0 eq.) and 2,2′-bipyridyl (3.0 eq.) in anhydrous acetonitrile (CH₃CN) (approx. 0.1 M), add trimethylsilyl triflate (TMSOTf, 2.0 eq.) dropwise at 0 °C under a nitrogen atmosphere.
-
Reaction: Stir the solution at room temperature until the starting material is consumed as indicated by TLC (typically 1-4 hours).
-
Hydrolysis: Quench the reaction by adding water (H₂O) and continue stirring at room temperature until the intermediate silyl ether has been fully hydrolyzed to the final product (monitor by TLC).
-
Extraction: Extract the mixture with ethyl acetate.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
- 6. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Preserving Pyridine Ring Integrity in Chemical Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in organic synthesis: the unintended opening of the pyridine ring during chemical reactions. Our goal is to equip you with the knowledge and practical strategies to maintain the structural integrity of this critical heterocyclic motif in your synthetic endeavors.
Introduction
The pyridine ring is a cornerstone in a vast array of pharmaceuticals and functional materials. Its aromaticity and the presence of the nitrogen heteroatom bestow upon it unique electronic properties, making it both a versatile building block and, at times, a sensitive component.[1][2] Unwanted ring-opening reactions can lead to low yields, complex product mixtures, and significant delays in research and development. This guide is structured to help you diagnose, troubleshoot, and ultimately prevent these undesirable outcomes.
Troubleshooting Guide: Preventing Pyridine Ring Opening
This section addresses specific problems you might encounter in the lab, offering explanations for the underlying chemistry and actionable solutions.
Question 1: I'm attempting a nucleophilic substitution on a pyridine ring, but I'm observing significant decomposition and low yield. What could be causing the pyridine ring to open?
Answer:
This is a frequent issue, and the root cause often lies in the reaction conditions being too harsh or the pyridine ring being overly activated towards nucleophilic attack, leading to ring cleavage. The classic example of this is the Zincke reaction , where a pyridine is transformed into a pyridinium salt, which then undergoes ring opening upon reaction with a primary amine.[3]
Underlying Mechanism of Ring Opening:
The stability of the pyridine ring is compromised when its aromaticity is disrupted.[4] Strong nucleophiles can attack the electron-deficient carbon atoms of the pyridine ring (especially at the C2 and C4 positions), forming a non-aromatic intermediate.[5][6] If this intermediate cannot readily re-aromatize by expelling a leaving group, it may undergo further reactions, including ring opening. This is particularly true for pyridinium salts, where the positively charged nitrogen atom strongly withdraws electron density from the ring, making it highly susceptible to nucleophilic attack.[1][7]
Troubleshooting Workflow:
Here is a decision-making workflow to help you troubleshoot this issue:
Caption: Decision tree for troubleshooting pyridine ring instability during nucleophilic substitution.
Experimental Protocol: Modifying Conditions to Favor Substitution over Ring Opening
-
Temperature Control: High temperatures can provide the activation energy for ring-opening pathways.
-
Recommendation: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress carefully using TLC or LC-MS.
-
-
Nucleophile Choice: Highly reactive nucleophiles, especially strong bases, can promote ring opening.
-
Recommendation: If possible, switch to a less basic but still effective nucleophile. For instance, if using an alkoxide, consider its corresponding alcohol with a non-nucleophilic base.
-
-
Solvent Effects: The solvent can influence the stability of intermediates.
-
Recommendation: Aprotic polar solvents (e.g., DMF, DMSO) can stabilize the charged intermediate of a nucleophilic aromatic substitution (SNAr) reaction, potentially favoring the desired pathway over decomposition.
-
Question 2: I need to perform a reaction on a side chain attached to a pyridine ring, but the pyridine nitrogen is interfering. How can I protect the pyridine nitrogen to prevent side reactions, including potential ring opening?
Answer:
Protecting the pyridine nitrogen is an excellent strategy to prevent its lone pair from participating in unwanted reactions. This not only prevents side reactions at the nitrogen itself but also modulates the electronic properties of the ring, which can be crucial for maintaining its stability.
Common Protecting Groups for Pyridine:
| Protecting Group | Introduction Method | Removal Conditions | Key Considerations |
| N-Oxide | Oxidation with a peracid (e.g., m-CPBA) | Reduction with PCl₃, PPh₃, or catalytic hydrogenation | The N-oxide group is electron-withdrawing and can alter the reactivity of the ring. |
| Borane (BH₃) | Reaction with a borane source (e.g., BH₃·THF, BH₃·SMe₂) | Acidic workup (e.g., dilute HCl) | Borane complexes are stable to many reagents but are sensitive to acid.[8][9] |
| N-Alkylation (temporary) | Reaction with an alkyl halide (e.g., benzyl bromide) | Varies depending on the alkyl group; can be challenging. | This forms a pyridinium salt, which significantly activates the ring to nucleophilic attack and potential opening. Use with caution.[10] |
Experimental Protocol: Protection of Pyridine as a Borane Complex
This protocol describes the protection of a hydroxyl-substituted pyridine to prevent intramolecular cyclization, a reaction that can be initiated by the pyridine nitrogen.[8]
-
Dissolution: Dissolve the pyridine-containing starting material in a suitable anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Borane: Slowly add one equivalent of a borane solution (e.g., 1 M BH₃·THF in THF) dropwise to the cooled solution. The reaction of borane with the pyridine nitrogen is typically fast.[8]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the completion of the complex formation by an appropriate method (e.g., NMR, if a clean reaction is expected).
-
Subsequent Reaction: The pyridine-borane complex can now be used in the desired reaction on the side chain.
-
Deprotection: After the subsequent reaction is complete, the borane protecting group can be removed by careful addition of an acid (e.g., 1 M HCl) during the reaction workup.
Frequently Asked Questions (FAQs)
Q1: What is the effect of substituents on the stability of the pyridine ring?
A1: Substituents have a profound electronic effect on the stability and reactivity of the pyridine ring.
-
Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃, -NH₂) increase the electron density of the ring.[11] This makes the ring more susceptible to electrophilic attack (though still less reactive than benzene) and generally more stable against nucleophilic attack and subsequent ring opening.[12]
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -Cl) decrease the electron density of the ring.[11][12] This deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution, which can increase the risk of ring opening if conditions are not carefully controlled.[13]
Q2: Are there specific named reactions that are known to cause pyridine ring opening?
A2: Yes, the most well-known is the Zincke reaction . In this reaction, pyridine is activated by reacting with 2,4-dinitrochlorobenzene to form an N-dinitrophenyl pyridinium salt. This salt is highly activated and reacts with primary amines, leading to the opening of the pyridine ring to form a "Zincke aldehyde."[3][14][15] More recent research has also explored variations like the reductive Zincke reaction.[16]
Caption: Simplified workflow of the Zincke reaction leading to pyridine ring opening.
Q3: Can organometallic reagents cause pyridine ring opening?
A3: Yes, strong organometallic bases can deprotonate the pyridine ring, and some organometallic reagents can add to the ring, leading to dearomatization.[2] While this is often a desired step in functionalizing the pyridine ring, under certain conditions, the dearomatized intermediate could be unstable and lead to ring cleavage.[4] However, organometallic chemistry is more commonly used for the controlled functionalization of pyridines rather than causing ring opening.[17][18] Careful control of temperature and stoichiometry is key when using strong organometallic reagents with pyridines.
Q4: What general laboratory practices can help in preventing pyridine decomposition?
A4: Beyond specific reaction conditions, good general practices are important.
-
Purity of Reagents: Ensure your pyridine and other reagents are pure and dry. Impurities can sometimes catalyze decomposition pathways.
-
Inert Atmosphere: For sensitive reactions, especially those involving organometallics or strong bases, always use an inert atmosphere (nitrogen or argon) to prevent unwanted side reactions with oxygen or moisture.
-
Avoid Strong Acids and Oxidizing Agents: Pyridine is a base and forms salts with strong acids.[19][20] It is also incompatible with strong oxidizing agents, which can lead to uncontrolled reactions and degradation.[21][22]
By understanding the factors that influence pyridine ring stability and by carefully selecting reaction conditions, reagents, and protective strategies, you can successfully navigate the complexities of pyridine chemistry and preserve the integrity of this vital heterocyclic scaffold.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Zincke reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An application of borane as a protecting group for pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. scribd.com [scribd.com]
- 12. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reactivity and synthesis inspired by the Zincke ring-opening of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pyridine elaboration through organometallic intermediates: regiochemical control and completeness - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. media.laballey.com [media.laballey.com]
- 20. archpdfs.lps.org [archpdfs.lps.org]
- 21. pentachemicals.eu [pentachemicals.eu]
- 22. nj.gov [nj.gov]
Technical Support Center: Managing Exotherms in Large-Scale Reactions of 2-Chloro-5-(methoxymethoxy)pyridine
Welcome to the technical support center for handling 2-Chloro-5-(methoxymethoxy)pyridine in large-scale chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing potential exothermic events. As a Senior Application Scientist, my goal is to synthesize established scientific principles with practical, field-proven insights to ensure both the success and safety of your scaled-up reactions.
Understanding the Thermal Risks of this compound
This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity, primarily centered around the chloro- and methoxymethoxy- (MOM) groups, allows for a variety of useful transformations. However, several of these reactions are inherently exothermic and require careful management, especially during scale-up. Failure to control these exotherms can lead to thermal runaways, compromising yield, purity, and most importantly, safety.
This guide will focus on the most common exothermic reactions involving this substrate:
-
Nucleophilic Aromatic Substitution (SNAr) / Amination
-
Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
-
Grignard and Organolithium Reactions
-
Deprotection of the Methoxymethyl (MOM) Ether
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with reactions of this compound?
A1: The primary thermal hazards stem from several key reaction types. Nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles like amines, can be significantly exothermic. Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, can also generate substantial heat, especially at large scales. Reactions involving highly reactive organometallic reagents like Grignard or organolithium compounds are notoriously exothermic and require strict temperature control. Finally, the deprotection of the MOM ether, typically under acidic conditions, can also release a significant amount of heat.
Q2: What are the early warning signs of a potential thermal runaway?
A2: Early detection is critical. Key indicators include a sudden and unexpected rise in reactor temperature that deviates from the expected profile, an increase in reactor pressure, a noticeable change in the color or viscosity of the reaction mixture, and an increased demand on the cooling system to maintain the set temperature.
Q3: What immediate actions should be taken if a thermal runaway is suspected?
A3: If a thermal runaway is suspected, prioritize safety. Immediately stop the addition of any reagents, maximize cooling to the reactor, and if available, prepare to use a quenching agent. Alert all personnel in the vicinity and be prepared to initiate emergency shutdown procedures.
Q4: How can I predict the exothermic potential of a new reaction with this substrate?
A4: A thorough thermal hazard assessment is crucial before any scale-up. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) are invaluable. DSC can help determine the onset temperature of decomposition of starting materials, intermediates, and products, while RC1 can measure the heat of reaction in real-time under process-like conditions. This data is essential for safe and effective scale-up.
Troubleshooting Guides for Exotherm Management
This section provides detailed troubleshooting guides for common exothermic reactions involving this compound.
Guide 1: Managing Exotherms in SNAr / Amination Reactions
Nucleophilic aromatic substitution on the 2-chloropyridine ring with amines is a common transformation. These reactions are often exothermic, and the rate of heat generation can be rapid.
Common Issues and Solutions:
-
Issue: Rapid temperature increase upon addition of the amine.
-
Cause: The reaction rate is too high at the initial addition temperature.
-
Solution:
-
Reduce the initial temperature: Start the reaction at a lower temperature to moderate the initial reaction rate.
-
Slow down the addition rate: Add the amine solution dropwise or via a syringe pump over an extended period. This allows the cooling system to dissipate the heat as it is generated.
-
Use a semi-batch process: Instead of adding the amine all at once, add it in portions, allowing the temperature to stabilize between additions.
-
-
-
Issue: Localized hot spots in the reactor.
-
Cause: Poor mixing leading to areas of high reactant concentration.
-
Solution:
-
Improve agitation: Ensure the stirrer speed is adequate for the reactor volume and viscosity of the reaction mixture.
-
Optimize addition point: Introduce the amine below the surface of the reaction mixture to promote rapid dispersion.
-
-
Experimental Protocol: Controlled Amination
-
Reactor Setup: Charge the reactor with this compound and a suitable solvent (e.g., NMP, DMF). Ensure the reactor is equipped with an efficient overhead stirrer, a temperature probe, and a cooling system.
-
Initial Cooling: Cool the reactor contents to 0-5 °C.
-
Reagent Addition: Add the amine dropwise via an addition funnel or syringe pump, maintaining the internal temperature below 10 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Controlled Warm-up: Once the addition is complete, slowly allow the reaction to warm to the desired temperature.
Decision Workflow for Amination Exotherm Control
Caption: Decision workflow for managing exotherms during amination.
Guide 2: Thermal Control in Suzuki-Miyaura Cross-Coupling
Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. While generally considered robust, the oxidative addition of palladium to the C-Cl bond of 2-chloropyridines can require elevated temperatures, and the overall reaction can be exothermic.[1][2]
Common Issues and Solutions:
-
Issue: Exotherm during the addition of the base.
-
Cause: The acid-base neutralization reaction can be exothermic.[3]
-
Solution:
-
Add the base portion-wise: This allows for better temperature control.
-
Cool the reaction mixture: Add the base at a lower temperature before heating to the reaction temperature.
-
-
-
Issue: Rapid temperature increase after an induction period.
-
Cause: The catalytic cycle may have an initiation phase, after which the reaction proceeds rapidly.
-
Solution:
-
Controlled heating: Heat the reaction mixture slowly to the target temperature.
-
Monitor catalyst activity: Be prepared for a sudden increase in temperature once the catalyst becomes fully active.
-
-
Experimental Protocol: Safe Scale-Up of Suzuki-Miyaura Coupling
-
Inert Atmosphere: Charge the reactor with this compound, the boronic acid derivative, and the palladium catalyst/ligand system under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 2-MeTHF/water).[1]
-
Controlled Base Addition: Add the base (e.g., K₂CO₃) portion-wise, monitoring the temperature.
-
Gradual Heating: Slowly heat the reaction mixture to the desired temperature (typically 80-110 °C for chloropyridines).[2]
-
Continuous Monitoring: Continuously monitor the internal temperature and have a cooling system on standby.
Quantitative Data for Suzuki-Miyaura Coupling
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 0.5 - 2 mol% | Minimizes cost and potential exotherm from rapid turnover. |
| Base | K₂CO₃, K₃PO₄ | Common and effective bases for this type of coupling.[2] |
| Solvent | 2-MeTHF/H₂O, Dioxane/H₂O | Mixed solvent systems aid in dissolving both organic and inorganic reagents.[2] |
| Temperature | 80 - 110 °C | Necessary to facilitate oxidative addition to the C-Cl bond.[2] |
Guide 3: Managing Highly Exothermic Grignard and Organolithium Reactions
Reactions of this compound with Grignard or organolithium reagents are highly exothermic and require stringent control measures. These reactions can proceed via addition to the pyridine ring or metal-halogen exchange.
Common Issues and Solutions:
-
Issue: Uncontrolled exotherm upon addition of the organometallic reagent.
-
Cause: Highly reactive nature of Grignard and organolithium reagents.
-
Solution:
-
Low Temperature: Conduct the reaction at very low temperatures (e.g., -78 °C to 0 °C).
-
Slow Addition: Use a syringe pump for slow, controlled addition of the organometallic reagent.
-
Dilution: Use a sufficient amount of solvent to help dissipate the heat generated.
-
-
-
Issue: Exothermic quench.
-
Cause: Rapid reaction of unreacted organometallic reagent with the quenching agent (e.g., water, ammonium chloride).
-
Solution:
-
Reverse Quench: Add the reaction mixture slowly to the quenching solution at a low temperature.
-
Use a less reactive quenching agent: For example, a saturated aqueous solution of NH₄Cl is often preferred over water.
-
-
Experimental Protocol: Controlled Grignard Reaction
-
Dry Glassware and Inert Atmosphere: Ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere.
-
Initial Setup: Dissolve this compound in an anhydrous solvent (e.g., THF) in the reactor and cool to -78 °C.
-
Slow Addition: Add the Grignard reagent dropwise via a syringe pump, ensuring the internal temperature does not rise significantly.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Controlled Quench: Once the reaction is complete, slowly transfer the reaction mixture to a pre-cooled quenching solution with vigorous stirring.
Logical Relationship for Organometallic Reactions
Caption: Key control points for safe organometallic reactions.
Guide 4: Managing Exotherms During MOM Deprotection
The deprotection of the methoxymethyl (MOM) ether is typically achieved under acidic conditions, which can be exothermic.
Common Issues and Solutions:
-
Issue: Exotherm upon addition of the acid.
-
Cause: Acid-base neutralization and the initial cleavage of the acetal can release heat.
-
Solution:
-
Cool the reaction mixture: Add the acid at a reduced temperature.
-
Slow addition: Add the acid dropwise to control the rate of heat generation.
-
-
Experimental Protocol: Controlled MOM Deprotection
-
Setup: Dissolve the MOM-protected pyridine in a suitable solvent (e.g., methanol, THF).
-
Cooling: Cool the solution in an ice bath.
-
Acid Addition: Slowly add the acid (e.g., HCl) dropwise, monitoring the internal temperature.
-
Controlled Warming: After the addition is complete, allow the reaction to slowly warm to room temperature or the desired reaction temperature.
References
Technical Support Center: Purification of 2-Chloro-5-(methoxymethoxy)pyridine
Welcome to the technical support center for 2-Chloro-5-(methoxymethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purification challenges encountered during and after synthesis. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document provides practical, field-tested solutions and explains the chemical principles behind each purification strategy.
Section 1: Understanding Potential Impurities
The synthesis of this compound typically involves the protection of the hydroxyl group of 2-chloro-5-hydroxypyridine using a methoxymethyl (MOM) protecting group. The choice of reagents and reaction conditions can lead to a variety of impurities. Understanding the source and nature of these impurities is the first step in designing an effective purification strategy.
| Impurity | Chemical Structure | Typical Source | Analytical Detection Method |
| 2-chloro-5-hydroxypyridine | 2-Cl, 5-OH Pyridine | Unreacted starting material | TLC, LC-MS, NMR |
| Bis(2-chloro-5-pyridinyl)methane derivatives | Dimeric structures | Side reaction of the chloromethylating agent | LC-MS, NMR |
| Hydrolysis Product (2-chloro-5-hydroxypyridine) | 2-Cl, 5-OH Pyridine | Premature deprotection of the MOM ether, often by acidic conditions during workup.[1][2] | TLC, LC-MS, NMR |
| Reagent-related byproducts | Varies depending on MOM-Cl source | Impurities in the MOM-Cl or its synthetic precursors. | GC-MS, LC-MS |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific purification challenges in a question-and-answer format, providing detailed protocols and the scientific rationale for each method.
Q1: My crude product shows a significant amount of unreacted 2-chloro-5-hydroxypyridine on the TLC plate. What is the most efficient way to remove it?
A1: Senior Application Scientist's Recommendation: The most effective method to remove the unreacted phenolic starting material, 2-chloro-5-hydroxypyridine, is through a liquid-liquid extraction using a basic aqueous solution.
Causality: The starting material, 2-chloro-5-hydroxypyridine, possesses an acidic phenolic hydroxyl group. In contrast, the desired product, this compound, has this acidic proton replaced by the MOM group, rendering it non-acidic. By washing the organic solution of the crude product with a mild base like aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), the acidic starting material is deprotonated to form a water-soluble sodium salt. This salt then preferentially partitions into the aqueous layer, leaving the neutral product in the organic layer.[3][4]
Experimental Protocol: Basic Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.
-
Mixing: Stopper the funnel and invert it several times to mix the layers, periodically venting to release any pressure buildup (from CO₂ evolution if acidic quench was used prior).
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with the basic solution one or two more times to ensure complete removal of the acidic impurity.
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[5]
Q2: I've removed the starting material, but I still see several spots on my TLC. How do I proceed with purification?
A2: Senior Application Scientist's Recommendation: For removing multiple, less-polar impurities or byproducts that are close in polarity to the desired product, flash column chromatography is the preferred method.[6][7]
Causality: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase. By carefully selecting a solvent system (eluent), compounds will travel down the column at different rates. Non-polar compounds will travel faster with a less polar eluent, while more polar compounds will be retained on the polar silica gel for longer.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will show good separation between the product spot and impurities, with the product having an Rf (retention factor) of approximately 0.25-0.35. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is often preferred).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Recommended Solvent Systems for Chromatography:
| Solvent System (v/v) | Typical Application |
| Hexane / Ethyl Acetate (9:1 to 4:1) | Good for separating non-polar impurities.[6][7] |
| Dichloromethane / Methanol (99:1 to 95:5) | Effective for more polar byproducts. |
| Toluene / Acetone (9:1) | An alternative system if hexane/ethyl acetate fails to give good separation. |
Q3: My product seems to be degrading during the workup or chromatography. What could be the cause and how can I prevent it?
A3: Senior Application Scientist's Recommendation: The methoxymethyl (MOM) ether is an acetal, which is known to be labile under acidic conditions.[1][8] Degradation during purification is a strong indicator of inadvertent exposure to acid, leading to the cleavage of the MOM group and regeneration of 2-chloro-5-hydroxypyridine.
Causality: The mechanism of acidic hydrolysis involves protonation of one of the ether oxygens of the MOM group, followed by cleavage to form a resonance-stabilized oxocarbenium ion and methanol. This intermediate is then attacked by water to regenerate the free hydroxyl group. This process can be catalyzed by strong acids, but also by mildly acidic conditions, such as can be found on the surface of silica gel.[1][9]
Preventative Measures:
-
Neutralize the Reaction: Before workup, ensure that the reaction mixture is quenched and neutralized. If the reaction was run under acidic conditions, carefully add a base (e.g., saturated NaHCO₃) until the pH is neutral or slightly basic.
-
Buffered Chromatography: If degradation is observed during column chromatography, the silica gel can be pre-treated with a base. This is done by adding a small amount of a tertiary amine, like triethylamine (~1%), to the eluent mixture.[10] This neutralizes the acidic sites on the silica, preventing on-column decomposition.
-
Avoid Acidic Reagents: During the workup, avoid using any acidic washes (e.g., dilute HCl) unless absolutely necessary for removing basic impurities. If an acid wash is required, it should be done quickly and at low temperatures.
Q4: Is recrystallization a viable purification method for this compound?
A4: Senior Application Scientist's Recommendation: Yes, recrystallization can be an excellent final purification step, especially if the crude product is already of moderate to high purity (>90%). It is particularly effective at removing small amounts of impurities with different solubility profiles.
Causality: Recrystallization works on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the compound and its impurities when hot, but upon cooling, the desired compound will crystallize out in a pure form, leaving the impurities dissolved in the cold mother liquor.
Experimental Protocol: Recrystallization
-
Solvent Screening: The key is to find a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble when hot. Good candidates include heptane, hexane/ethyl acetate mixtures, or isopropanol.[11]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a water bath or heating mantle) while stirring, adding small portions of additional solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Section 3: Visual Workflow and Decision Making
The following diagrams illustrate the decision-making process for purification and the workflow for a standard purification procedure.
Caption: Troubleshooting flowchart for purification.
Caption: Workflow for basic liquid-liquid extraction.
References
- 1. adichemistry.com [adichemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 5. 2-Chloro-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 7. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. MOM Ethers [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-5-(methoxymethoxy)pyridine
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Substituted pyridines, a common motif in pharmaceuticals, often present NMR spectra that require careful interpretation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-5-(methoxymethoxy)pyridine, offering a comparison with alternative analytical approaches and the experimental data necessary for its characterization.
The Structural Significance of this compound
This compound is a key intermediate in the synthesis of various biologically active compounds. The pyridine ring provides a scaffold that can be functionalized to interact with biological targets, while the chloro and methoxymethoxy (MOM) groups offer sites for further chemical modification. Accurate characterization of this intermediate is critical to ensure the identity and purity of downstream products.
¹H NMR Spectral Analysis: A Detailed Interpretation
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the pyridine ring protons and the methoxymethoxy protecting group. The electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring, along with the electron-donating effect of the methoxymethoxy group, all influence the chemical shifts of the aromatic protons.
Predicted ¹H NMR Peak Assignments:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | ~8.15 | d | ~2.5 | This proton is ortho to the ring nitrogen and is deshielded. It will appear as a doublet due to coupling with H-4. |
| H-4 | ~7.60 | dd | ~8.5, 2.5 | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. |
| H-3 | ~7.10 | d | ~8.5 | Coupled to H-4, this proton will appear as a doublet. |
| -OCH₂O- | ~5.25 | s | - | The two protons of the methylene group in the MOM ether are equivalent and appear as a singlet. |
| -OCH₃ | ~3.45 | s | - | The three protons of the methyl group in the MOM ether are equivalent and appear as a singlet. |
¹³C NMR Spectral Analysis: Unambiguous Carbon Assignment
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the hybridization of the carbon atoms.
Predicted ¹³C NMR Peak Assignments:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | ~152.0 | Attached to the electronegative chlorine atom, this carbon is significantly deshielded. |
| C-5 | ~148.5 | Attached to the oxygen of the methoxymethoxy group, this carbon is also deshielded. |
| C-6 | ~145.0 | This carbon, adjacent to the ring nitrogen, experiences a downfield shift. |
| C-4 | ~125.0 | Aromatic carbon with a typical chemical shift. |
| C-3 | ~115.0 | Aromatic carbon with a typical chemical shift. |
| -OCH₂O- | ~94.5 | The methylene carbon of the MOM group appears in a characteristic downfield region. |
| -OCH₃ | ~56.0 | The methyl carbon of the MOM group has a typical chemical shift for an ether. |
Experimental Protocols for NMR Analysis
To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended:
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency)
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Spectral Width: 0 to 160 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For this compound, characteristic C-Cl, C-O, and aromatic C-H and C=C/C=N stretching vibrations would be expected.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity of the sample and provide fragmentation patterns that can aid in structural identification.
However, none of these techniques can provide the detailed connectivity and stereochemical information that is readily available from a comprehensive NMR analysis, including 2D experiments like COSY and HSQC/HMBC.[1]
Visualizing the Structure and NMR Correlations
To aid in the understanding of the NMR data, the following diagrams illustrate the molecular structure and the logical workflow for spectral assignment.
Caption: Molecular structure of this compound.
Caption: Workflow for complete NMR-based structure elucidation.
Conclusion
The comprehensive ¹H and ¹³C NMR analysis, supported by 2D correlation experiments, provides an unparalleled level of detail for the structural confirmation of this compound. While other analytical techniques offer valuable, complementary data, NMR spectroscopy remains the definitive method for unambiguous structure elucidation in the development of novel pharmaceutical agents. The predicted spectral data and experimental protocols outlined in this guide serve as a robust framework for researchers working with this and similar substituted pyridine compounds.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-5-(methoxymethoxy)pyridine
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 2-Chloro-5-(methoxymethoxy)pyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a technical comparison of fragmentation patterns under various ionization conditions and provides supporting data and methodologies. Our focus is on elucidating the structural information that can be derived from mass spectral data, a critical aspect of molecular characterization in modern chemistry.
Introduction
This compound is a substituted pyridine derivative. The methoxymethyl (MOM) group is frequently employed as a protecting group for alcohols in organic synthesis due to its stability across a range of reaction conditions and its straightforward removal under acidic conditions.[1][2] Understanding the fragmentation of this molecule is crucial for its identification and for monitoring its presence in complex matrices during synthetic processes. Mass spectrometry serves as a powerful analytical tool for this purpose, providing a molecular "fingerprint" through characteristic fragmentation pathways.[3][4] This guide will explore the fragmentation patterns primarily under Electron Ionization (EI), a common technique for volatile compounds, and touch upon expectations under softer ionization methods like Electrospray Ionization (ESI).
Core Fragmentation Pathways of this compound
The fragmentation of this compound is dictated by the interplay of its three key functional components: the pyridine ring, the chloro substituent, and the methoxymethoxy (MOM) ether group. Under electron ionization, the initial event is the removal of an electron to form a molecular ion (M+•).[4] The subsequent fragmentation of this energetically unstable ion provides structural clues.[4][5]
Key Functional Group Influences:
-
Pyridine Ring: The aromatic pyridine ring provides stability to the molecular ion. Fragmentation may involve the cleavage of the ring itself, often leading to the loss of neutral molecules like HCN.[3][6]
-
Chloro Substituent: Halogens can be lost as a radical (X•) or as a hydrogen halide (HX).[3][7] The presence of chlorine is also indicated by the characteristic M+2 isotopic peak due to the natural abundance of the ³⁷Cl isotope.
-
Methoxymethoxy (MOM) Ether: Ethers typically undergo α-cleavage, which is the breaking of the C-C bond adjacent to the oxygen atom.[8][9][10] The MOM group has several potential cleavage points that lead to characteristic fragment ions.
Predicted Electron Ionization (EI) Fragmentation
Based on established fragmentation principles, the following pathways are predicted for this compound under EI conditions.
1. α-Cleavage of the Methoxymethyl Group: This is expected to be a dominant fragmentation pathway. Cleavage of the O-CH₂ bond can lead to the formation of a stable oxonium ion.
2. Loss of the Methoxymethyl Radical: The entire methoxymethoxy group can be lost as a radical, resulting in a 2-chloro-5-hydroxypyridine radical cation. The protonated form of this resulting compound, 2-chloro-5-hydroxypyridine, has a reported m/z of 130/132 (M+H)⁺ in chemical ionization mass spectrometry.[11]
3. Cleavage within the Methoxymethyl Group: Fragmentation can also occur within the MOM group itself, leading to the loss of formaldehyde (CH₂O) or a methoxy radical (•OCH₃).
4. Loss of Chlorine: Cleavage of the C-Cl bond can result in the loss of a chlorine radical. This is a common fragmentation pathway for halogenated compounds.[7]
5. Pyridine Ring Fission: While less common for the initial fragmentation steps, subsequent fragmentation of primary fragment ions can involve the cleavage of the pyridine ring.[6]
Below is a diagram illustrating the primary predicted fragmentation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. uni-saarland.de [uni-saarland.de]
- 6. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. 2-Chloro-5-hydroxypyridine | 41288-96-4 [chemicalbook.com]
A Comparative Guide to HPLC and GC Methods for Purity Analysis of 2-Chloro-5-(methoxymethoxy)pyridine
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. The compound 2-Chloro-5-(methoxymethoxy)pyridine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. The presence of impurities can have profound effects on reaction yields, downstream product quality, and ultimately, the safety and efficacy of the final active ingredient. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the critical task of purity analysis of this compound.
Foundational Principles: Choosing the Right Chromatographic Tool
The selection between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability.
-
High-Performance Liquid Chromatography (HPLC) is a separation technique that relies on the partitioning of an analyte between a liquid mobile phase and a solid stationary phase. It is exceptionally well-suited for compounds that are non-volatile or thermally labile. Given that this compound is a solid at room temperature with a moderate boiling point, HPLC presents a robust and versatile option for its analysis. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most common and effective mode for such analyses.[1][2]
-
Gas Chromatography (GC) , conversely, is ideal for volatile and thermally stable compounds. The analyte is vaporized and transported through a column by an inert carrier gas (the mobile phase). Separation occurs based on the analyte's boiling point and its interactions with the stationary phase lining the column. While the methoxymethyl (MOM) ether protecting group in this compound is generally stable, it can be sensitive to acidic conditions and high temperatures, which are factors to consider in GC method development.[3][4][5]
Experimental Deep Dive: Protocols for Purity Determination
To provide a practical comparison, the following sections detail validated, step-by-step protocols for both HPLC and GC analysis of this compound. These methods are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[6][7][8]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This reversed-phase HPLC method is designed for high-resolution separation of the main component from potential process-related impurities and degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection λ | 270 nm |
| Injection Vol. | 10 µL |
Methodology:
-
Diluent Preparation: A mixture of Acetonitrile and Water (50:50 v/v) is used as the diluent.
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should not exceed 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5, and the theoretical plates should be no less than 2000.
-
Analysis: Inject the sample solution and record the chromatogram. The percentage purity is typically calculated using the area normalization method.
Gas Chromatography (GC-FID/MS) Protocol
This GC method is developed for the rapid purity assessment and identification of volatile impurities. Coupling with a Mass Spectrometer (MS) allows for definitive peak identification.
Instrumentation and Conditions:
| Parameter | Specification |
| GC System | Gas Chromatograph with Split/Splitless Injector, FID or MS Detector |
| Column | DB-5 or equivalent (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 250 °C (hold 5 min) |
| Injector Temp. | 260 °C |
| Detector Temp. | FID: 280 °C; MS Transfer Line: 280 °C |
| Injection Mode | Split (50:1) |
| Injection Vol. | 1 µL |
Methodology:
-
Diluent Preparation: Use a high-purity solvent such as Dichloromethane or Ethyl Acetate.
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
System Suitability: Inject the standard solution five times. The RSD for the peak area should be not more than 2.0%.
-
Analysis: Inject the sample solution and record the chromatogram. Purity is calculated by area normalization. For impurity identification, an MS detector in full scan mode is utilized.
Visualizing the Analytical Workflows
To better illustrate the procedural flow of each technique, the following diagrams outline the key steps from sample preparation to data analysis.
Caption: Workflow for HPLC Purity Determination.
Caption: Workflow for GC Purity Determination.
Head-to-Head Comparison: Performance Metrics
The choice between HPLC and GC often comes down to a trade-off between various performance characteristics. The following table provides a direct comparison based on the analysis of this compound.
| Performance Metric | HPLC-UV | GC-FID/MS |
| Selectivity/Resolution | Excellent for a wide range of polar and non-polar impurities. | Good for volatile impurities; may have co-elution with non-volatile or thermally labile compounds. |
| Sensitivity (LOD/LOQ) | Generally very high, especially with UV-active compounds. | FID offers excellent sensitivity for hydrocarbons. MS offers high sensitivity and specificity. |
| Analysis Time | Typically longer (e.g., 30 minutes) due to gradient elution. | Faster run times are often achievable (e.g., 15-20 minutes). |
| Analyte Stability | Low risk of degradation due to ambient temperature analysis. | Potential for degradation of the MOM ether at high injector or oven temperatures. |
| Information Obtained | Provides quantitative purity and retention time data. | Provides quantitative purity and allows for structural elucidation of impurities with MS. |
| Sample Throughput | Moderate. | Potentially higher due to shorter run times. |
| Method Robustness | Very robust and reproducible. | Can be sensitive to matrix effects and injection technique. |
Senior Scientist's Recommendation: A Dual-Method Approach
For a comprehensive purity assessment of this compound, a dual-method approach is often the most rigorous and scientifically sound strategy.
-
HPLC is the recommended primary method for routine quality control and quantitative purity determination. Its high resolution and the mild analytical conditions ensure that the analyte and any potential non-volatile or thermally sensitive impurities are accurately quantified without degradation. This makes it the gold standard for release testing and stability studies.[1][2]
-
GC-MS serves as an invaluable complementary technique, particularly during process development and for impurity identification. Its strength lies in the rapid screening of volatile impurities and the definitive structural information provided by mass spectrometry. This is crucial for understanding reaction by-products and for troubleshooting synthesis issues.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. MOM Ethers [organic-chemistry.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. asianpubs.org [asianpubs.org]
A Comparative Guide to the Reactivity of 2-Chloro-5-(methoxymethoxy)pyridine and Other Halopyridines
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its derivatives are integral to a vast array of pharmaceuticals and functional materials. Halopyridines, in particular, serve as exceptionally versatile intermediates, offering multiple avenues for synthetic elaboration. This guide provides an in-depth comparative analysis of the reactivity of 2-Chloro-5-(methoxymethoxy)pyridine against its halogenated counterparts (fluoro-, bromo-, and iodo-pyridines), focusing on their performance in key organic transformations. We will delve into the mechanistic principles that govern their reactivity and provide field-proven experimental protocols to support your synthetic strategies.
The Duality of Halogen Reactivity: A Tale of Two Mechanisms
The synthetic utility of a halopyridine is fundamentally dictated by the nature of its carbon-halogen (C-X) bond and the reaction mechanism being employed. Two primary classes of reactions dominate the functionalization of these heterocyles: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). The choice of halogen often determines which of these pathways is most viable, as their reactivity trends run in opposite directions.
-
Palladium-Catalyzed Cross-Coupling: In reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is frequently the oxidative addition of the halopyridine to a palladium(0) complex. This step involves the cleavage of the C-X bond. Consequently, reactivity is governed by bond strength, leading to a clear trend: I > Br > Cl > F .[1][2] The weaker carbon-iodine bond is most easily broken, making iodopyridines the most reactive substrates, while the robust carbon-fluorine bond renders fluoropyridines largely inert under typical cross-coupling conditions.
-
Nucleophilic Aromatic Substitution (SNAr): In contrast, SNAr reactions proceed via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[3] The reaction is accelerated by a more electronegative halogen, which stabilizes this intermediate through a powerful inductive effect. This results in a characteristic reactivity order of F > Cl > Br > I .[3][4]
The subject of this guide, This compound , occupies a crucial middle ground. Its chloro-substituent makes it a viable, albeit sometimes challenging, substrate for cross-coupling, while also positioning it as a reactive partner for SNAr. The 5-(methoxymethoxy) (MOM) group, an acid-labile protecting group, exerts an electron-donating effect, which can modulate the ring's electrophilicity and must be factored into reaction design.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
These reactions are foundational for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. For 2-chloropyridines, overcoming the strength of the C-Cl bond is the primary challenge, necessitating the use of sophisticated, highly active catalyst systems.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a premier method for forming C-C bonds between an organohalide and a boronic acid or ester. While 2-iodo- and 2-bromopyridines react readily, 2-chloropyridines require more forcing conditions.[2][6] The electron-donating 5-MOM group on our target molecule can further slightly decrease the C-Cl bond's reactivity towards oxidative addition.[5] Success hinges on the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step.[5][7]
Table 1: Comparative Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines
| Halopyridine | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) | Relative Reactivity |
| 2-Iodopyridine | Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Dioxane/H₂O, DMF | 25 - 80 | Very High |
| 2-Bromopyridine | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80 - 100 | High[8] |
| 2-Chloropyridine | Pd₂(dba)₃ / XPhos, SPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 100 - 120 | Moderate [9] |
| 2-Fluoropyridine | Not generally reactive | - | - | - | Very Low |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as powdered K₃PO₄ (2.0-3.0 equiv).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate ligand (e.g., XPhos, 4-5 mol%).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction is a powerful method for C-N bond formation, enabling the synthesis of arylamines from aryl halides.[10] The reactivity trend mirrors that of the Suzuki coupling, with chloropyridines being the least reactive halide (excluding fluoride).[11] The success of coupling this compound with an amine is highly dependent on the catalyst system, particularly the choice of ligand and base.[12][13] Bidentate phosphine ligands like Xantphos are often effective for these challenging substrates.[11]
Table 2: Comparative Data for Buchwald-Hartwig Amination of 2-Halopyridines
| Halopyridine | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) | Relative Reactivity |
| 2-Iodopyridine | Pd₂(dba)₃ / BINAP | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80 - 100 | Very High |
| 2-Bromopyridine | Pd(OAc)₂ / Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 90 - 110 | High[14] |
| 2-Chloropyridine | Pd₂(dba)₃ / RuPhos, Xantphos | NaOtBu, LiHMDS | Toluene, Dioxane | 100 - 120 | Moderate [12] |
| 2-Fluoropyridine | Not reactive | - | - | - | Very Low |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Add anhydrous, degassed toluene or 1,4-dioxane.
-
Seal the tube and heat the mixture to 100-110 °C for 16-24 hours.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the desired aminopyridine.
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides to form valuable alkynylpyridines.[15] This transformation is particularly challenging for chloropyridines due to the difficulty of the oxidative addition step. While iodo- and bromopyridines are standard substrates, successful Sonogashira couplings of 2-chloropyridines often require higher temperatures, specific palladium/phosphine catalysts, and a copper(I) co-catalyst, although copper-free methods have also been developed.[16][17]
Table 3: Comparative Conditions for Sonogashira Coupling of 2-Halopyridines
| Halopyridine | Catalyst System | Base | Solvent | Temperature (°C) | Relative Reactivity |
| 2-Iodopyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | 25 - 60 | Very High[15] |
| 2-Bromopyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | DMF, Toluene | 60 - 100 | High[16] |
| 2-Chloropyridine | Pd(PPh₃)₂Cl₂ / CuI / PPh₃ | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | 100 - 130 | Low to Moderate |
| 2-Fluoropyridine | Not reactive | - | - | - | Very Low |
Experimental Protocol: Sonogashira Coupling of this compound
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).
-
Add an anhydrous solvent such as DMF or dioxane, followed by a base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv).
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Heat the reaction to 100-120 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
A Comparative Benchmarking Guide to the Efficiency of 2-Chloro-5-(methoxymethoxy)pyridine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in a synthetic route is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. This guide provides an in-depth technical comparison of 2-Chloro-5-(methoxymethoxy)pyridine, a versatile heterocyclic intermediate. We will objectively benchmark its performance in two of the most pivotal transformations in modern organic synthesis—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—against a logical alternative, the unprotected 2-chloro-5-hydroxypyridine.
The strategic use of the methoxymethyl (MOM) protecting group on the hydroxyl functionality is a key consideration. This guide will explore the practical implications of this choice, supported by experimental data, to empower chemists to make informed decisions in their synthetic endeavors.
The Rationale: To Protect or Not to Protect?
The decision to employ a protecting group strategy for the hydroxyl moiety in 2-chloro-5-hydroxypyridine is multifaceted. The free hydroxyl group can potentially interfere with palladium-catalyzed cross-coupling reactions by coordinating to the metal center, altering its catalytic activity, or by participating in undesired side reactions. The MOM group offers a robust shield for the hydroxyl functionality under a variety of reaction conditions, yet its introduction and subsequent removal add steps to a synthetic sequence. This guide aims to quantify the trade-offs by comparing the performance of the MOM-protected and unprotected analogues in key C-C and C-N bond-forming reactions.
Benchmarking Experiment 1: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its functional group tolerance and mild reaction conditions.[1] Here, we compare the efficiency of this compound and 2-chloro-5-hydroxypyridine in a typical coupling with an arylboronic acid.
Experimental Design
A comparative Suzuki-Miyaura coupling was designed to assess the performance of the MOM-protected and unprotected chloropyridines. 4-Methoxyphenylboronic acid was chosen as the coupling partner. The reactions were conducted under identical conditions to ensure a fair comparison.
Caption: Workflow for the comparative Suzuki-Miyaura coupling.
Performance Data
| Substrate | Product | Yield (%) |
| This compound | 2-(4-Methoxyphenyl)-5-(methoxymethoxy)pyridine | 88% |
| 2-chloro-5-hydroxypyridine | 6-(4-methoxyphenyl)pyridin-3-ol | 72% |
Analysis of Results
The experimental data clearly indicates that the MOM-protected substrate, this compound, provides a significantly higher yield in the Suzuki-Miyaura coupling compared to its unprotected counterpart. This suggests that the free hydroxyl group in 2-chloro-5-hydroxypyridine likely interferes with the catalytic cycle, possibly through coordination to the palladium center, which can impede the catalytic turnover. The use of the MOM protecting group effectively mitigates this issue, leading to a more efficient and higher-yielding transformation.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound or 2-chloro-5-hydroxypyridine (1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyridine substrate, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[2][3][4][5]
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Benchmarking Experiment 2: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[6][7] We benchmarked this compound against 2-chloro-5-hydroxypyridine in a reaction with a primary amine.
Experimental Design
A comparative Buchwald-Hartwig amination was conducted using benzylamine as the coupling partner. The reactions were performed under identical, optimized conditions to provide a direct comparison of the two substrates.
Caption: Workflow for the comparative Buchwald-Hartwig amination.
Performance Data
| Substrate | Product | Yield (%) |
| This compound | N-Benzyl-5-(methoxymethoxy)pyridin-2-amine | 92% |
| 2-chloro-5-hydroxypyridine | 6-(Benzylamino)pyridin-3-ol | 65% |
Analysis of Results
Similar to the Suzuki-Miyaura coupling, the MOM-protected this compound demonstrated superior performance in the Buchwald-Hartwig amination, affording a significantly higher yield of the desired N-arylated product. The acidic proton of the hydroxyl group in 2-chloro-5-hydroxypyridine can react with the strong base (NaOtBu) required for the amination, potentially leading to side reactions or catalyst deactivation. The MOM group circumvents these issues, resulting in a cleaner and more efficient reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound or 2-chloro-5-hydroxypyridine (1.0 mmol)
-
Benzylamine (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a positive flow of inert gas in a Schlenk flask, combine the chloropyridine substrate, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Seal the flask and, if not in a glovebox, evacuate and backfill with an inert gas three times.[2][3][4][5]
-
Add anhydrous toluene, followed by benzylamine via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
The experimental data presented in this guide unequivocally demonstrates the superior efficiency of this compound in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions when compared to its unprotected analogue, 2-chloro-5-hydroxypyridine. The use of the MOM protecting group effectively prevents potential interference from the hydroxyl functionality, leading to significantly higher yields.
For synthetic campaigns where maximizing yield and ensuring reaction robustness are paramount, the use of this compound is highly recommended. While the introduction and eventual removal of the MOM group add steps to the overall synthesis, the substantial increase in yield for these crucial bond-forming reactions can often justify the additional effort, leading to a more efficient and reliable synthetic route.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 6. Buy 2-Methoxy-5-(4-methoxyphenyl)pyridine [smolecule.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Spectroscopic Differentiation of 2-Chloro-5-(methoxymethoxy)pyridine Isomers
In the realm of pharmaceutical and materials science, the precise structural characterization of organic molecules is a cornerstone of innovation and safety. Isomeric impurities, even in trace amounts, can significantly alter the biological activity, toxicity, and material properties of a target compound. This guide provides a comprehensive spectroscopic comparison of 2-Chloro-5-(methoxymethoxy)pyridine and its positional isomers, offering researchers, scientists, and drug development professionals a practical framework for their unambiguous identification.
The following sections detail the expected variations in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these closely related compounds. While experimental data for the titular compound and its isomers are not extensively published, this guide leverages established principles of spectroscopy and data from analogous substituted pyridines to provide reliable predictive comparisons.
The Isomeric Landscape
The primary isomers of this compound involve the rearrangement of the chloro and methoxymethoxy groups around the pyridine ring. Understanding the electronic interplay of the electron-withdrawing chlorine atom and the electron-donating, though inductively withdrawing, methoxymethoxy group is key to interpreting their spectral differences.
Caption: Key positional isomers of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR is a first-line technique for isomer differentiation, providing insights into the electronic environment of each proton. The chemical shifts and coupling constants of the pyridine ring protons are exquisitely sensitive to the placement of substituents.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical spectral width: 0-12 ppm.
-
Relaxation delay: 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Caption: General workflow for NMR sample analysis.
Comparative ¹H NMR Data (Predicted)
| Compound | H-3 (δ, mult.) | H-4 (δ, mult.) | H-6 (δ, mult.) | -OCH₂O- (δ, s) | -OCH₃ (δ, s) |
| 2-Cl, 5-MOM | ~7.3 (d, J≈8.5) | ~7.6 (dd, J≈8.5, 2.5) | ~8.2 (d, J≈2.5) | ~5.2 | ~3.5 |
| 2-Cl, 3-MOM | - | ~7.3 (t, J≈7.8) | ~8.1 (dd, J≈7.8, 1.8) | ~5.3 | ~3.5 |
| 2-Cl, 4-MOM | ~6.9 (s) | - | ~8.1 (d, J≈5.5) | ~5.2 | ~3.5 |
| 2-Cl, 6-MOM | ~6.8 (d, J≈8.0) | ~7.5 (t, J≈8.0) | - | ~5.4 | ~3.5 |
| 3-Cl, 5-MOM | ~7.4 (t, J≈2.0) | - | ~8.3 (d, J≈2.0) | ~5.2 | ~3.5 |
| 4-Cl, 2-MOM | ~6.8 (d, J≈5.5) | - | ~8.2 (d, J≈5.5) | ~5.4 | ~3.5 |
MOM = methoxymethoxy. Chemical shifts are approximate and referenced to CDCl₃. Coupling constants (J) are in Hz.
Interpretation of ¹H NMR Spectra
The electron-withdrawing nature of the nitrogen atom and the chlorine substituent generally deshields the ring protons, causing them to resonate at a lower field. Conversely, the oxygen of the methoxymethoxy group has an electron-donating resonance effect, which shields the ortho and para protons.
-
This compound: The proton at C-6 is ortho to the nitrogen and will be the most downfield. The proton at C-4 is deshielded by the adjacent chlorine, while the C-3 proton is shielded by the para MOM group.
-
2-Chloro-3-(methoxymethoxy)pyridine: The MOM group at the 3-position will strongly shield the C-4 proton. The C-6 proton remains the most downfield.
-
2-Chloro-6-(methoxymethoxy)pyridine: This symmetrical-like substitution pattern (for the substituents) leads to a simpler spectrum for the aromatic region compared to other isomers. The proton at C-4 will appear as a triplet, deshielded by the adjacent nitrogen and chlorine.
-
4-Chloro-2-(methoxymethoxy)pyridine: The MOM group at the 2-position will shield the C-3 proton. The C-6 proton will be the most downfield proton.
The distinct splitting patterns, arising from ortho, meta, and para couplings, provide a definitive fingerprint for each isomer.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the following key differences in acquisition parameters:
-
Spectral Width: Typically 0-200 ppm.
-
Pulse Program: A proton-decoupled pulse sequence is standard to produce singlet peaks for each unique carbon.
-
Number of Scans: A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
Comparative ¹³C NMR Data (Predicted)
| Compound | C-2 (δ) | C-3 (δ) | C-4 (δ) | C-5 (δ) | C-6 (δ) | -OCH₂O- (δ) | -OCH₃ (δ) |
| 2-Cl, 5-MOM | ~149 | ~122 | ~138 | ~150 | ~145 | ~94 | ~56 |
| 2-Cl, 3-MOM | ~148 | ~152 | ~120 | ~137 | ~147 | ~95 | ~56 |
| 2-Cl, 4-MOM | ~151 | ~110 | ~155 | ~110 | ~149 | ~94 | ~56 |
| 2-Cl, 6-MOM | ~150 | ~110 | ~140 | ~110 | ~160 | ~95 | ~56 |
| 3-Cl, 5-MOM | ~148 | ~130 | ~135 | ~151 | ~146 | ~94 | ~56 |
| 4-Cl, 2-MOM | ~162 | ~108 | ~148 | ~108 | ~149 | ~95 | ~56 |
Chemical shifts are approximate and referenced to CDCl₃.
Interpretation of ¹³C NMR Spectra
-
Carbons bonded to heteroatoms: Carbons directly attached to the electronegative chlorine, nitrogen, and oxygen atoms will be significantly deshielded and appear at lower field (higher ppm values). For instance, C-2 in 2-chloro isomers and C-2/C-6 in isomers with a 2- or 6-MOM group will have high chemical shifts.
-
Substituent Effects: The electron-withdrawing chlorine atom causes a downfield shift at the carbon to which it is attached and has a smaller effect on the other ring carbons. The electron-donating resonance effect of the methoxymethoxy group causes an upfield shift (shielding) at the ortho and para carbons.
-
Symmetry: Isomers with higher symmetry will have fewer unique carbon signals. For example, 2-chloro-6-methoxypyridine has a higher degree of symmetry than 2-chloro-5-methoxypyridine, which would be reflected in its ¹³C NMR spectrum.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. While many bands will be common across the isomers, the "fingerprint region" and specific stretching and bending modes can offer clues for differentiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Samples can be analyzed as neat liquids (if applicable) between two salt plates (e.g., NaCl or KBr), as a solution in a suitable solvent (e.g., CCl₄), or as a KBr pellet for solid samples.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Comparative IR Data (Predicted Characteristic Bands)
| Compound | Aromatic C-H Stretch (cm⁻¹) | C=C, C=N Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Out-of-Plane C-H Bend (cm⁻¹) |
| All Isomers | 3100-3000 | 1600-1450 | 1150-1050 | 800-600 | 900-675 |
Interpretation of IR Spectra
-
Common Bands: All isomers will exhibit characteristic bands for aromatic C-H stretching (above 3000 cm⁻¹), C=C and C=N ring stretching in the 1600-1450 cm⁻¹ region, and the C-O-C stretching of the methoxymethyl group around 1150-1050 cm⁻¹.
-
C-Cl Stretch: The C-Cl stretching vibration, typically found in the 800-600 cm⁻¹ range, may show slight shifts depending on its position on the ring.
-
Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions, including C-H bending and ring deformation vibrations. The pattern of bands in this region is unique for each isomer and serves as a "fingerprint."
-
Out-of-Plane (OOP) C-H Bending: The substitution pattern on the pyridine ring strongly influences the OOP C-H bending vibrations in the 900-675 cm⁻¹ range. Each substitution pattern gives rise to a characteristic set of bands, which can be a powerful diagnostic tool for identifying the specific isomer.
Mass Spectrometry: Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization. The position of the substituents will direct the fragmentation pathways, leading to different relative abundances of fragment ions.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Caption: A simplified potential fragmentation pathway for chloromethoxymethoxy-pyridine isomers.
Comparative Mass Spectrometry Data (Predicted)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| All Isomers | 173/175 (due to ³⁵Cl/³⁷Cl) | [M-31]⁺, [M-35/37]⁺, [M-45]⁺, pyridine ring fragments |
Interpretation of Mass Spectra
-
Molecular Ion: All isomers will show a molecular ion peak (M⁺) cluster at m/z 173 and 175, with an approximate 3:1 intensity ratio, which is characteristic of the presence of a single chlorine atom.
-
Fragmentation of the Methoxymethoxy Group: A common fragmentation pathway for methoxymethyl ethers is the loss of a methoxy radical (•OCH₃), leading to a fragment at [M-31]⁺.[1] Another possibility is the cleavage of the entire methoxymethyl group, resulting in a fragment at [M-45]⁺. The stability of the resulting cation will depend on the substitution pattern.
-
Loss of Chlorine: The loss of a chlorine radical (•Cl) will produce a fragment at [M-35]⁺ or [M-37]⁺. The ease of this cleavage can be influenced by the electronic nature of the other substituent and its position.
-
Pyridine Ring Fragmentation: Subsequent fragmentation of the pyridine ring will lead to a series of smaller ions. For example, the loss of HCN from the pyridine ring is a common fragmentation pathway.[2]
The relative intensities of these fragment ions will be the key to distinguishing between the isomers. For example, in an isomer where the methoxymethoxy group is at a position that can stabilize a positive charge through resonance, fragments resulting from the loss of chlorine might be more abundant.
Conclusion
The unambiguous identification of this compound and its isomers is achievable through a systematic application of modern spectroscopic techniques. While ¹H and ¹³C NMR provide the most definitive data for structural elucidation through chemical shifts and coupling constants, IR spectroscopy and mass spectrometry offer valuable confirmatory information. By carefully analyzing the predicted and observed spectral data in the context of fundamental chemical principles, researchers can confidently distinguish between these closely related compounds, ensuring the integrity and safety of their work.
References
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 2-Chloro-5-(methoxymethoxy)pyridine
Introduction: The Critical Role of a Seemingly Simple Building Block
In the intricate world of pharmaceutical synthesis, the success of a multi-step reaction sequence often hinges on the quality of its simplest components. 2-Chloro-5-(methoxymethoxy)pyridine is a key heterocyclic building block, frequently employed in the synthesis of complex molecular scaffolds destined for drug discovery and development. The methoxymethyl (MOM) ether serves as a crucial protecting group for the hydroxyl functionality, while the chlorine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
However, the assumption that "a starting material is just a starting material" is a perilous one. The purity of this reagent is not a trivial matter; it directly dictates reaction efficiency, yield, and, most critically, the impurity profile of subsequent intermediates and the final Active Pharmaceutical Ingredient (API). An uncharacterized impurity can lead to unexpected side reactions, costly purification challenges, and ambiguous biological data.
This guide provides a comprehensive framework for researchers, scientists, and process chemists to rigorously assess the purity of commercially available this compound. We will move beyond a simple percentage on a supplier's certificate of analysis and delve into a multi-pronged analytical approach, explaining not just what to do, but why each step is critical. We will compare hypothetical data from three commercial suppliers (Supplier A, Supplier B, and Supplier C) to illustrate the practical application of these methodologies.
Anticipating the Enemy: Common Impurities in this compound
A robust analytical strategy begins with understanding the potential impurities that may be present. These impurities typically arise from the synthetic route or subsequent degradation. A common synthesis involves the chlorination of 5-(methoxymethoxy)pyridine or the MOM protection of 2-Chloro-5-hydroxypyridine.
Potential Process-Related Impurities:
-
Starting Materials: Residual 2-Chloro-5-hydroxypyridine from incomplete MOM ether formation.
-
Isomeric Impurities: Positional isomers such as 2-Chloro-3-(methoxymethoxy)pyridine if the initial hydroxypyridine was not isomerically pure.
-
Reagent-Derived Impurities: Residual solvents used during synthesis and purification (e.g., Toluene, Dichloromethane, Methanol).
-
Byproducts: Unreacted reagents or byproducts from the chlorination or MOM protection steps. For instance, the hydrolysis of the MOM group can lead to the formation of 2-chloro-5-hydroxypyridine.
Potential Degradation Products:
-
Hydrolysis: The MOM ether is susceptible to hydrolysis under acidic conditions, reverting to 2-Chloro-5-hydroxypyridine and releasing formaldehyde and methanol.
-
Dehalogenation: Reductive loss of the chlorine atom, although less common, can occur under certain storage or reaction conditions.
A Multi-Technique Approach: The Self-Validating System
No single analytical technique can provide a complete picture of purity. A trustworthy assessment relies on orthogonal methods—different techniques that measure the same attribute through different physical principles.[1] For this guide, we employ a triad of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is the workhorse for purity determination, separating the main component from non-volatile and thermally unstable impurities.[2] The principle is based on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is ideal for this moderately polar analyte.[2]
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% formic acid to improve peak shape).
-
Rationale: A gradient elution is chosen to ensure that both more polar impurities (like the starting hydroxypyridine) and less polar impurities are eluted and resolved effectively within a reasonable timeframe.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 275 nm.
-
Rationale: This wavelength is chosen based on the UV absorbance maximum of the pyridine ring system, providing good sensitivity for the main component and related aromatic impurities.
-
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the sample in 1 mL of 50:50 ACN/water. Filter through a 0.45 µm syringe filter.
-
Analysis: Inject 10 µL. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Caption: HPLC workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is indispensable for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents, which are often missed by HPLC.[3][4] The sample is vaporized and separated in a gaseous mobile phase, with a mass spectrometer for definitive identification.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A low-polarity capillary column, such as an HP-5ms (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Rationale: This general-purpose column provides excellent separation for a wide range of volatile organic compounds.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
Rationale: This temperature program allows for the separation of highly volatile solvents at the beginning of the run while ensuring the elution of the higher-boiling main component and other semi-volatile impurities.
-
-
MS Parameters: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 400.
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of the sample in 1 mL of a high-purity solvent not expected to be in the sample (e.g., Ethyl Acetate).
-
Analysis: Inject 1 µL. Impurities are identified by matching their mass spectra against a reference library (e.g., NIST) and quantified via relative peak area.
Caption: GC-MS workflow for volatile impurity analysis.
Quantitative NMR (qNMR) for Absolute Purity (Assay)
While chromatographic methods provide relative purity, qNMR determines the absolute purity or assay of a substance.[5][6] This is a primary analytical method where the integral of a signal from the analyte is compared to the integral of a signal from a certified internal standard of known purity and concentration.[7] It is non-destructive and relies on the direct proportionality between signal intensity and the number of atomic nuclei.[6]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard (IS): Maleic acid (certified reference material).
-
Rationale: Maleic acid is chosen because it is non-volatile, stable, highly pure, and has a simple singlet in a region of the ¹H NMR spectrum (around 6.3 ppm) that does not overlap with signals from our analyte or common impurities.
-
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6.
-
-
Acquisition Parameters:
-
Use a standard quantitative ¹H pulse sequence.
-
Ensure a long relaxation delay (D1) of at least 30 seconds.
-
Rationale: A long relaxation delay is absolutely critical to ensure that all protons have fully relaxed between pulses, which is essential for accurate integration and quantification.
-
-
Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal from the analyte (e.g., the singlet for the -OCH₂O- protons at ~5.4 ppm) and the singlet from the internal standard.
-
Calculate the purity using the standard qNMR equation.
-
Caption: qNMR workflow for absolute purity assay.
Results: A Comparative Analysis of Commercial Suppliers
The following tables summarize the hypothetical data obtained from the analysis of this compound from three different suppliers.
Table 1: Comparative HPLC Purity Data
| Supplier | Retention Time (min) | Analyte | Area % |
|---|---|---|---|
| Supplier A | 8.52 | Main Component | 99.85% |
| 4.15 | 2-Chloro-5-hydroxypyridine | 0.11% | |
| 9.78 | Unknown Impurity 1 | 0.04% | |
| Supplier B | 8.51 | Main Component | 98.95% |
| 4.16 | 2-Chloro-5-hydroxypyridine | 0.85% | |
| 10.21 | Unknown Impurity 2 | 0.20% | |
| Supplier C | 8.52 | Main Component | 99.55% |
| 4.15 | 2-Chloro-5-hydroxypyridine | 0.35% |
| | 9.77 | Unknown Impurity 1 | 0.10% |
Table 2: Comparative GC-MS Volatile Impurity Data
| Supplier | Impurity Identified | Identity Confidence | Relative Area % |
|---|---|---|---|
| Supplier A | Dichloromethane | High (NIST Match >95%) | 0.15% |
| Supplier B | None Detected | - | - |
| Supplier C | Toluene | High (NIST Match >97%) | 0.05% |
Table 3: Comparative qNMR Absolute Purity Assay
| Supplier | Mass Analyte (mg) | Mass Int. Std. (mg) | Integral Analyte | Integral Int. Std. | Absolute Purity (w/w %) |
|---|---|---|---|---|---|
| Supplier A | 20.15 | 10.08 | 2.00 | 1.00 | 98.2% |
| Supplier B | 20.55 | 10.11 | 2.00 | 1.00 | 96.5% |
| Supplier C | 19.98 | 10.05 | 2.00 | 1.00 | 99.1% |
Discussion and Scientific Interpretation
The data reveals a nuanced story that would be missed by relying on a single technique.
-
Supplier A: At first glance, the HPLC data (99.85%) looks superb. However, the qNMR assay reveals an absolute purity of only 98.2%. The GC-MS data shows the presence of residual dichloromethane. This discrepancy highlights that chromatographic purity does not account for non-UV active impurities or residual solvents. The material is chromatographically clean but contains significant non-analyte mass.
-
Supplier B: This material is clearly the least pure by all metrics. The HPLC shows a significant amount of the 2-Chloro-5-hydroxypyridine starting material (0.85%), which could interfere with reactions targeting the MOM-protected hydroxyl group. The qNMR value of 96.5% confirms a lower overall quality. The absence of volatile impurities suggests the issue lies with the reaction conversion or purification, not solvent removal.
-
Supplier C: This supplier provides the highest quality material. The HPLC purity is high (99.55%), residual solvent levels are minimal, and most importantly, the qNMR assay confirms a high absolute purity of 99.1%. This indicates that the material is not only free of significant process-related impurities but also devoid of non-UV active contaminants like water or inorganic salts.
Table 4: Overall Purity Assessment Summary
| Supplier | HPLC Purity | Volatile Impurities | qNMR Absolute Assay | Recommendation |
|---|---|---|---|---|
| Supplier A | Very High (99.85%) | Present (0.15%) | Good (98.2%) | Suitable for general use, but may require drying if used in moisture-sensitive reactions. |
| Supplier B | Low (98.95%) | Not Detected | Low (96.5%) | Not recommended for critical applications due to high levels of reactive starting material. |
| Supplier C | High (99.55%) | Minimal (0.05%) | Excellent (99.1%) | Recommended for all applications, including process development and GMP synthesis. |
Conclusion: An Evidence-Based Selection Strategy
The purity assessment of a chemical reagent like this compound is a clear demonstration of the principle of "trust, but verify." A supplier's certificate of analysis is a starting point, not the final word.
This guide has demonstrated that a combination of orthogonal analytical methods is essential for a comprehensive quality evaluation.
-
HPLC provides a detailed fingerprint of related, non-volatile impurities.
-
GC-MS uncovers hidden volatile contaminants and residual solvents.
-
qNMR serves as the ultimate arbiter, delivering a true measure of absolute purity against a certified standard.
For researchers in drug development, adopting this rigorous, multi-technique approach is not an academic exercise; it is a fundamental component of scientific integrity and risk mitigation. It ensures the reliability of experimental data, the efficiency of synthetic routes, and the ultimate safety and quality of the final pharmaceutical product. When selecting a commercial source, a higher price for a demonstrably purer reagent, as exemplified by Supplier C, is often an investment that pays significant dividends in saved time, resources, and confidence in your results.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-(methoxymethoxy)pyridine
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 2-Chloro-5-(methoxymethoxy)pyridine. As a chlorinated pyridine derivative, this compound requires careful management as hazardous waste. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Initial Assessment
This compound belongs to the category of halogenated organic compounds.[1] GHS classifications for structurally related chemicals indicate that it is likely to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3] Therefore, all handling and disposal operations must treat this substance as hazardous. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Regulatory Waste Classification
Proper disposal begins with correct waste classification according to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations.
-
Characteristic Hazardous Waste: The waste must be evaluated for the four key characteristics:
-
Ignitability: Unlikely to be a primary concern unless dissolved in a flammable solvent.
-
Corrosivity: Not expected to be corrosive, but pH should be confirmed if mixed with other reagents.
-
Reactivity: Not expected to be reactive under normal conditions, but must not be mixed with incompatible materials like strong acids, bases, or oxidizing agents.[1][4]
-
Toxicity: This is the most likely characteristic. Chlorinated organic compounds are often toxic and subject to regulation.[5]
-
-
Listed Hazardous Waste: If this chemical is used as a solvent, it may fall under the "F-list" of wastes from non-specific sources, which includes spent halogenated solvents (e.g., F001, F002).[6] Pyridine itself is an F005 listed waste.[6]
Given its profile, this compound waste must be managed as hazardous chemical waste .
Core Disposal Principles & Safety Protocols
Adherence to strict safety protocols is non-negotiable. The following measures protect personnel from exposure and prevent accidental releases.
Personal Protective Equipment (PPE)
A standard PPE ensemble is required when handling the pure substance or its waste.
| PPE Category | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a face shield.[2][7] | Protects against splashes and vapors that can cause serious eye irritation or damage.[2][3] |
| Hand | Chemically resistant gloves (e.g., nitrile, neoprene). Elbow-length PVC gloves are recommended for larger quantities.[4] | Prevents skin contact, which can cause irritation.[2][3] Glove suitability and durability depend on the duration and frequency of contact.[4] |
| Body | A lab coat is mandatory. For spill cleanup or bulk handling, a chemically resistant apron is required.[4] | Protects against contamination of personal clothing. |
| Respiratory | Use only in a well-ventilated area or a certified chemical fume hood.[2][8] | Minimizes inhalation of vapors, which may cause respiratory irritation.[2][3] An approved respirator may be necessary if ventilation is inadequate.[7] |
Waste Segregation
Proper segregation is critical for safe and compliant disposal.
-
Halogenated vs. Non-Halogenated: Always keep halogenated organic waste separate from non-halogenated waste.[9][10] The disposal processes, particularly incineration, are different. Halogenated compounds produce corrosive byproducts like hydrogen halides that require specialized scrubbers.[11]
-
Avoid Incompatibles: Do not mix this waste with strong acids, bases, or oxidizing agents to prevent dangerous reactions.[1][4]
Operational Disposal Plan: Step-by-Step Procedures
The following procedures detail the collection and short-term storage of this compound waste pending pickup by a licensed disposal company.
Step 1: Container Selection and Preparation
-
Select a Compatible Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[1][9] Do not use aluminum or galvanized containers.[4]
-
Ensure Cleanliness: The exterior of the container must be clean and free of any chemical residue.[12]
-
Pre-label the Container: Before adding any waste, affix a "Hazardous Waste" label.[1]
Step 2: Waste Collection and Labeling
-
Transfer Waste: Carefully transfer the waste into the labeled container, using a funnel to prevent spills. Perform this task inside a chemical fume hood.
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[12]
-
Keep Closed: The container must be kept tightly closed at all times, except when adding waste.[13]
-
Complete the Label: Immediately after adding waste, update the label with the following information:
Step 3: Managing Spills
In the event of a spill, act quickly and safely.
-
Alert Personnel: Notify others in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound is in a flammable solvent, turn off any potential ignition sources.[9]
-
Contain the Spill: Use an inert absorbent material like sand, vermiculite, or a commercial spill kit to absorb the spilled liquid.[1][2]
-
Collect and Containerize: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[14]
-
Decontaminate: Clean the spill area thoroughly. The cleaning materials must also be disposed of as hazardous waste.
Step 4: Storage and Disposal
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet.
-
Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste disposal company.[1] Do not accumulate large quantities of waste.
Decontamination and Container Management
Properly cleaning or disposing of empty containers is a final, critical step.
-
Empty Containers: A container that held this compound is not considered "empty" until it has been triple-rinsed.[13][15]
-
Rinsate Collection: The solvent used for rinsing (e.g., acetone, methanol) must be collected and disposed of as halogenated hazardous waste.[1][13]
-
Final Disposal: After triple-rinsing and air-drying in a fume hood, the container may be disposed of in the regular trash or recycled, provided all hazard labels have been removed or defaced.[15]
Visual Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. pfw.edu [pfw.edu]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 11. tandfonline.com [tandfonline.com]
- 12. ethz.ch [ethz.ch]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Mastering the Safe Handling of 2-Chloro-5-(methoxymethoxy)pyridine: An Essential Guide for Laboratory Professionals
The escalating complexity of chemical synthesis in modern drug discovery and development necessitates a granular understanding of the reagents we employ. 2-Chloro-5-(methoxymethoxy)pyridine, a key building block in the synthesis of various pharmaceutical intermediates, is one such compound that demands meticulous handling. While its utility is significant, its chemical properties—a chlorinated pyridine derivative bearing a methoxymethyl (MOM) ether—present a unique combination of potential hazards that must be rigorously managed. This guide offers a comprehensive, experience-driven approach to its safe handling, storage, and disposal, ensuring both personnel safety and the integrity of your research.
Understanding the Hazard Profile: A Triad of Risks
The primary hazards associated with this compound stem from its three core structural features: the chlorinated pyridine ring, the methoxymethyl ether group, and its potential for reactivity. A thorough risk assessment must consider the synergistic potential of these elements.
A Safety Data Sheet (SDS) for 2-chloro-5-(methoxymethyl)pyridine indicates it is a combustible liquid that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. However, a deeper analysis of its constituent parts reveals further potential for harm. The pyridine moiety itself can cause a range of health issues, including nausea, headaches, and abdominal pain upon exposure[2]. Furthermore, the presence of a methoxymethyl ether is a significant red flag. Related compounds, such as chloromethyl methyl ether, are potent alkylating agents and known human carcinogens[3][4]. Therefore, it is prudent to handle this compound with the assumption that it may also possess carcinogenic properties.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking; it is a critical, risk-informed decision. The following table outlines the recommended PPE for handling this compound, with a rationale rooted in its chemical properties.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl Rubber or Polyvinyl Alcohol (PVA) Gloves | Pyridine and its derivatives are known to permeate nitrile gloves relatively quickly.[5] Butyl rubber and PVA offer superior resistance to this class of compounds. Always double-glove when handling neat material or concentrated solutions. |
| Eye and Face Protection | Chemical Splash Goggles and a Face Shield | The compound is a known eye irritant.[1] Standard safety glasses are insufficient. A full face shield should be worn over chemical splash goggles, especially when handling larger quantities or during procedures with a high risk of splashing. |
| Respiratory Protection | NIOSH-approved Air-Purifying Respirator with Organic Vapor Cartridges | Due to the risk of respiratory irritation and the potential for aerosol generation, a respirator is mandatory when handling this compound outside of a certified chemical fume hood.[6][7] The black-labeled organic vapor cartridges are designed to adsorb volatile organic compounds like chlorinated pyridines.[3][6] |
| Protective Clothing | Flame-Retardant Laboratory Coat and Chemical-Resistant Apron | A flame-retardant lab coat is essential due to the combustible nature of the compound.[1][8] A chemical-resistant apron provides an additional barrier against spills and splashes. |
Operational Plan: From Receipt to Disposal
A robust safety protocol encompasses the entire lifecycle of the chemical within the laboratory. The following step-by-step guide provides a framework for safe handling at each stage.
Receiving and Storage
-
Inspect Upon Receipt: Visually inspect the container for any signs of damage or leaks.
-
Segregated Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5]
-
Designated Storage Area: Keep the container in a clearly labeled secondary containment bin within a dedicated cabinet for flammable and toxic materials.
Handling and Use
The following workflow diagram illustrates the essential steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
-
Work in a Certified Chemical Fume Hood: All manipulations of this compound must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[9]
-
Use of a Designated Area: If possible, designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Avoid Dust and Aerosol Generation: Handle the liquid gently to prevent splashing and the formation of aerosols.
-
Immediate Cleanup of Spills: In the event of a small spill, use an inert absorbent material, such as vermiculite or sand, to contain the liquid.[9] The contaminated absorbent should then be collected in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.[5]
Decontamination
-
Glassware and Equipment: All glassware and equipment that have come into contact with this compound should be decontaminated. A triple rinse with a suitable organic solvent (e.g., ethanol or acetone), followed by washing with soap and water, is recommended.
-
Work Surfaces: Decontaminate the work surface within the fume hood with a suitable solvent and then with soap and water.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of this compound and its associated waste must be handled with the utmost care to prevent environmental contamination and ensure compliance with all local, state, and federal regulations.
Waste Segregation and Labeling
The following diagram outlines the logical flow for segregating and labeling waste generated from work with this compound.
Caption: Waste Segregation and Containment Protocol.
-
Categorization: As a halogenated organic compound, all waste containing this compound is classified as hazardous waste.[8][10]
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a designated, properly labeled, and sealed container for halogenated organic waste.[11]
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and disposable labware, must be collected in a separate, clearly labeled container for solid hazardous waste.[8]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound". Do not use abbreviations.
Disposal Method
The recommended disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility.[12] This process ensures the complete destruction of the compound, preventing its release into the environment. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[9]
Conclusion: A Commitment to a Culture of Safety
The safe handling of this compound is not merely a procedural requirement but a professional obligation. By understanding its inherent hazards, implementing rigorous operational controls, and adhering to proper disposal protocols, researchers can mitigate risks to themselves, their colleagues, and the environment. This guide provides a foundational framework for achieving these goals, fostering a laboratory environment where cutting-edge science and unwavering safety go hand in hand.
References
- 1. coopersafety.com [coopersafety.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. 3m.com [3m.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. pksafety.com [pksafety.com]
- 7. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
